Product packaging for Ceftriaxone sodium trihydrate(Cat. No.:)

Ceftriaxone sodium trihydrate

Cat. No.: B10753568
M. Wt: 552.6 g/mol
InChI Key: VAAUVRVFOQPIGI-SPQHTLEESA-L
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Description

Evolution of Beta-Lactam Antibiotics and Cephalosporin (B10832234) Classes

The journey of β-lactam antibiotics began with the discovery of penicillin in the 1920s. nih.gov This class of drugs is characterized by the presence of a highly reactive β-lactam ring, which is crucial for their antibacterial activity. nih.gov Over the decades, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze this ring, spurred the development of new and more resilient β-lactam agents. nih.gov

Cephalosporins, first isolated from the fungus Acremonium, represent a major advancement in this evolutionary line. singlecare.com They are structurally similar to penicillins but possess a 7-aminocephalosporanic acid nucleus, which offers greater stability against many β-lactamases. nih.gov Cephalosporins are categorized into "generations" based on their spectrum of antimicrobial activity and their resistance to β-lactamases. researchgate.net

First-generation cephalosporins are most effective against Gram-positive bacteria.

Second-generation agents show improved activity against Gram-negative bacteria.

Third-generation cephalosporins, including ceftriaxone (B1232239), exhibit a broader spectrum of activity, with enhanced potency against Gram-negative bacteria, including those resistant to earlier generations. researchgate.netnih.govhealthline.com They are, however, generally less active against Gram-positive organisms like Staphylococcus and Streptococcus species compared to the first generation. researchgate.nethealthline.com

Fourth and fifth-generation cephalosporins have been developed to combat even more resistant strains of bacteria.

The progression from one generation to the next reflects a continuous effort to overcome evolving bacterial defense mechanisms. picmonic.com Third-generation cephalosporins were a significant leap forward due to their increased stability against the β-lactamases produced by many Gram-negative bacteria like Escherichia coli and Haemophilus influenzae. singlecare.comresearchgate.net

Chemical and Biological Profile of Ceftriaxone as a Third-Generation Cephalosporin

Ceftriaxone is a semi-synthetic, broad-spectrum cephalosporin antibiotic. fda.gov Its chemical structure, (6R, 7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is key to its function. fda.gov The syn-configuration of the methoxy (B1213986) oxime moiety provides significant resistance to hydrolysis by many β-lactamase enzymes, a defining characteristic of third-generation cephalosporins. wikipedia.org

Table 1: Chemical Properties of Ceftriaxone Sodium Trihydrate

Property Value
CAS Number 104376-79-6
Molecular Formula C₁₈H₂₂N₈Na₂O₁₀S₃
Molecular Weight 663.61 g/mol
Appearance White to yellowish crystalline powder

Data sourced from multiple references. nih.govglpbio.comresearchgate.netapexbt.com

The biological activity of ceftriaxone stems from its ability to inhibit bacterial cell wall synthesis. arpimed.am It acts as a bactericidal agent by selectively and irreversibly binding to penicillin-binding proteins (PBPs). wikipedia.orgdrugbank.com These enzymes are critical for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. wikipedia.org By inactivating PBPs, ceftriaxone disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and death. arpimed.amdrugbank.com

Ceftriaxone's broad spectrum of activity includes many Gram-negative and some Gram-positive bacteria. arpimed.amdrugbank.com It demonstrates good activity against multi-drug resistant Enterobacteriaceae. drugbank.com However, resistance to ceftriaxone can occur through several mechanisms, including hydrolysis by certain β-lactamases (like extended-spectrum β-lactamases or ESBLs), alterations in the structure of PBPs, or reduced permeability of the bacterial cell membrane. fda.govdrugbank.comdrugs.com

Research Paradigms and Challenges Associated with this compound

The widespread use of ceftriaxone has inevitably led to the emergence of resistant bacterial strains, which presents a significant challenge in clinical settings and a major focus of research. mathewsopenaccess.comnih.gov The rise of ceftriaxone resistance in pathogens like Salmonella and Neisseria gonorrhoeae is a growing global health concern. nih.govsci-hub.st

Current research paradigms involving this compound often center on:

Understanding Resistance Mechanisms: Investigating the genetic and biochemical basis of ceftriaxone resistance is crucial for developing strategies to overcome it. mdpi.com This includes studying the evolution and spread of β-lactamase genes. mdpi.comportlandpress.com

Development of Novel Formulations: Researchers are exploring new delivery systems, such as nano-based strategies, to enhance the efficacy of ceftriaxone and combat resistance. nih.gov This can involve conjugating, encapsulating, or intercalating the drug with various nanoparticles. nih.gov

Combination Therapies: The potential of using ceftriaxone in combination with other antimicrobial agents or β-lactamase inhibitors is an active area of investigation. singlecare.com For instance, combining a third-generation cephalosporin with a β-lactamase inhibitor can restore its activity against resistant bacteria. singlecare.com

Environmental Fate and Degradation: The presence of antibiotics like ceftriaxone in wastewater is an emerging environmental concern. mdpi.comnih.gov Research is underway to develop effective methods for its removal and degradation from aqueous systems to mitigate the spread of antibiotic resistance in the environment. mdpi.comnih.gov

Despite its long-standing use, research with this compound is not without its challenges. The compound's stability in solution can be affected by factors such as concentration and the diluent used. wikipedia.org Furthermore, the potential for ceftriaxone to precipitate with calcium-containing solutions requires careful consideration in experimental design. fda.gov The low biodegradability of ceftriaxone also poses a challenge for its removal from wastewater. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N8O7S3-2 B10753568 Ceftriaxone sodium trihydrate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16N8O7S3-2

Molecular Weight

552.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/p-2/b24-8-/t9-,15-/m1/s1

InChI Key

VAAUVRVFOQPIGI-SPQHTLEESA-L

Isomeric SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-]

Canonical SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Origin of Product

United States

Chemical Synthesis, Derivatization, and Process Chemistry of Ceftriaxone Sodium Trihydrate

Synthetic Pathways to Ceftriaxone (B1232239) Sodium Trihydrate

The industrial synthesis of ceftriaxone sodium trihydrate is a sophisticated process that involves multiple chemical transformations. The primary routes originate from readily available cephalosporin (B10832234) precursors.

The synthesis of ceftriaxone typically begins with 7-aminocephalosporanic acid (7-ACA), a core building block derived from the fermentation of the fungus Acremonium chrysogenum. A key step involves the conversion of 7-ACA into 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT). researchgate.netcpu.edu.cn This transformation is achieved by reacting 7-ACA with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ). researchgate.netcpu.edu.cn

Once the crucial intermediate 7-ACT is formed, the subsequent step is the acylation of its amino group. This involves a condensation reaction between 7-ACT and a reactive derivative of the aminothiazole side chain. google.comwipo.int One common method utilizes 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE active ester) for this purpose. researchgate.netcpu.edu.cn The final step in forming the ceftriaxone molecule is followed by conversion to its sodium salt, often using sodium acetate (B1210297) or sodium-2-ethylhexanoate, which upon crystallization from an aqueous solution, yields this compound. researchgate.netwipo.int

Some synthetic methods aim to streamline this process. For instance, a "one-pot" synthesis has been developed where the organic solution of 7-ACT is used directly without isolating the solid intermediate, simplifying the production cycle and reducing solvent waste. google.com

The synthesis of ceftriaxone is characterized by several critical intermediates that facilitate the construction of the final complex molecule.

7-Aminocephalosporanic Acid (7-ACA): This is the fundamental starting material, providing the core bicyclic β-lactam structure of the cephalosporin. google.com

7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT): This key intermediate is formed by attaching the distinctive triazine ring to the C-3 position of the cephalosporin nucleus. researchgate.netcpu.edu.cn Its formation is a pivotal step that defines the ceftriaxone structure.

Activated Side-Chain Esters: To attach the C-7 acyl side chain, a reactive form of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is required. Common examples include 2-(2amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE active ester) or 2-mercaptobenzothiazolyl ester. researchgate.netgoogle.com These "active esters" increase the electrophilicity of the carbonyl carbon, facilitating the acylation of the 7-amino group of 7-ACT. Research has also explored novel phosphonate (B1237965) esters as highly reactive alternatives to the commonly used AE-active ester, demonstrating increased yields and purity. researchgate.net

4-chloro-2-methoxyimino-3-oxobutyric acid N,N-dimethyl formiminium chloride chloro sulfate (B86663) (I): This is another useful intermediate for the preparation of ceftriaxone sodium. asianpubs.org

The management of by-products is also crucial. For example, when using AE active ester, 2-mercaptobenzothiazole (B37678) (M) is formed as a by-product, which must be removed, typically by filtration. researchgate.netcpu.edu.cn

IntermediateRole in Synthesis
7-Aminocephalosporanic Acid (7-ACA)Starting precursor providing the core cephalosporin structure. google.com
7-ACTKey intermediate formed by adding the triazine ring at the C-3 position. researchgate.netcpu.edu.cn
AE Active EsterActivated form of the C-7 side chain for efficient acylation. researchgate.netcpu.edu.cn
Phosphonate EstersAlternative highly reactive intermediates for C-7 side chain attachment. researchgate.net

Efficiency and cost-effectiveness are paramount in the industrial production of this compound. This is achieved through optimized reaction conditions and the use of specific catalytic systems.

In the synthesis of 7-ACT from 7-ACA and the triazine ring, Lewis acid catalysts are employed. Boron trifluoride complexes, such as BF3/C2H3N or boron trifluoride dimethyl carbonate, are effective catalysts for this condensation reaction. researchgate.netcpu.edu.cngoogle.comgoogle.com The choice of solvent is also critical for process optimization. While acetonitrile (B52724) has been traditionally used, greener and more economical solvents like dimethyl carbonate are being adopted to reduce toxicity and cost. google.comgoogle.com

The subsequent condensation of 7-ACT with the activated side chain is often catalyzed by an organic base, such as triethylamine. researchgate.netcpu.edu.cn Optimization of reactant molar ratios is another key strategy. Studies have shown that adjusting the mole ratio of reactants like 7-ACT and the active ester (MAEM) can significantly impact the yield, with a 1:2 ratio found to be optimal in one study for maximizing production. slideshare.net

"One-pot" synthesis represents a significant process optimization, which avoids the isolation and drying of the 7-ACT intermediate. google.com This approach streamlines the workflow, reduces energy consumption, minimizes waste, and shortens the production period. google.com Further refinements in the final steps, such as the purification of crude ceftriaxone sodium and controlled crystallization, are essential for obtaining a product that meets high purity standards. google.com

Optimization StrategyDescriptionBenefit
Catalyst Selection Use of boron trifluoride complexes (e.g., BF3/C2H3N) for 7-ACT synthesis and organic bases (e.g., triethylamine) for acylation. researchgate.netcpu.edu.cngoogle.comEnhances reaction rates and efficiency.
Solvent Choice Replacing toxic solvents like acetonitrile with greener alternatives such as dimethyl carbonate or using ethanol-water systems. google.comgoogle.comImproves safety, reduces environmental impact, and lowers production costs.
One-Pot Synthesis Performing multiple reaction steps in a single reactor without isolating intermediates. google.comSimplifies operation, reduces waste, and shortens production time.
Molar Ratio Adjustment Optimizing the concentration of reactants to maximize product formation. slideshare.netIncreases overall yield and purity.

Role of Intermediates in Ceftriaxone Synthesis

Chiral Synthesis and Stereochemical Control of Ceftriaxone Isomers

The chemical structure of ceftriaxone contains several chiral centers, and its biological activity is highly dependent on its specific stereochemistry. The molecule exists primarily as the (Z)-isomer (or syn-isomer) with respect to the methoxyimino group on the C-7 side chain, which is the biologically active form. wipo.intresearchgate.net The corresponding (E)-isomer is considered an inactive impurity. researchgate.net

During synthesis and storage in aqueous solutions, ceftriaxone can undergo reversible isomerization. researchgate.netnih.gov This underscores the importance of stereochemical control during manufacturing and quality control of the final product to minimize the presence of the less active or potentially toxic (E)-isomer. researchgate.netnih.gov Analytical methods like high-performance thin-layer chromatography (HPTLC) are developed specifically to separate and quantify these geometric isomers. researchgate.net The mechanism of isomerization in aqueous solution has been studied, and these findings are critical for ensuring the stability and quality of ceftriaxone products. nih.gov

Derivatization Strategies for Novel Ceftriaxone Analogs

To enhance antimicrobial activity, broaden the spectrum, or overcome resistance mechanisms, medicinal chemists employ derivatization strategies to create novel analogs of existing drugs like ceftriaxone.

Structure-activity relationship (SAR) studies are fundamental to designing new and improved antibiotics. For cephalosporins, modifications typically target the side chains at the C-3 and C-7 positions of the cephem nucleus. nih.govnih.gov

C-7 Side Chain Modifications: The 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetyl side chain at the C-7 position is crucial for the high antibacterial activity and β-lactamase stability of ceftriaxone. nih.gov Introducing different acyl side chains has been a key strategy in the development of third-generation cephalosporins. nih.gov

C-3 Side Chain Modifications: The heterocyclic thiomethyl group at the C-3 position significantly influences the pharmacokinetic and antibacterial properties. nih.gov Studies have shown that changes in the C-3 side chain can lead to marked changes in properties like protein binding. nih.gov For example, the discovery of ceftriaxone involved identifying the enolic 2-methyl-6-hydroxy-5-oxo-as-triazine-3-thiol as a highly effective substituent at this position. nih.gov

Recent research has explored creating novel ceftriaxone derivatives through various chemical modifications. This includes the synthesis of ceftriaxone-based Schiff base metal complexes and other analogs to investigate new therapeutic possibilities. elewa.orgnih.govexlibrisgroup.com One study described a new class of vinylcephalosporins that, compared to ceftriaxone, showed an extended spectrum of activity against certain resistant bacteria. acs.org These SAR studies provide valuable insights for the rational design of next-generation antibiotics. elewa.orgacs.org

Synthesis of Conjugates and Prodrugs for Targeted Delivery

The development of ceftriaxone conjugates and prodrugs is a strategic approach to enhance its therapeutic efficacy and overcome challenges such as drug resistance and poor absorption. researchgate.netmdpi.com By chemically modifying the ceftriaxone molecule, researchers aim to improve its delivery to specific sites in the body, thereby increasing its concentration at the point of infection and minimizing systemic side effects. mdpi.com

Prodrug Strategies:

One common strategy involves the synthesis of ester prodrugs. The carboxylic acid group at the 4-position of the ceftriaxone molecule can be esterified to create more lipophilic compounds. google.com This increased lipophilicity is designed to enhance oral absorption, a significant advantage for patient compliance. google.com For instance, the synthesis of ceftriaxone cilexetil, an ester prodrug, involves reacting ceftriaxone acid with a suitable esterifying agent in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com

Another approach involves linking ceftriaxone to other molecules to create novel prodrugs. For example, ceftriaxone has been linked with 4-maleimidobenzoic acid to create new derivatives. researchgate.net This synthesis involves converting the 4-maleimidobenzoic acid to its acid chloride form using thionyl chloride (SOCl2), which then reacts with ceftriaxone. researchgate.net

Conjugation with Nanoparticles:

Nanotechnology offers a promising avenue for the targeted delivery of ceftriaxone. nih.govnih.gov Conjugating ceftriaxone to nanoparticles, such as gold (AuNPs) or silver (AgNPs) nanoparticles, can enhance its stability and facilitate its transport to bacterial cells. nih.govjmb.or.krnih.gov

The synthesis of ceftriaxone-conjugated gold nanoparticles (Cef-AuNP) can be achieved through a one-pot synthesis method where ceftriaxone itself acts as a reducing and capping agent for the gold precursor, chloroauric acid (HAuCl4). nih.gov The reaction conditions, such as temperature and the concentration of ceftriaxone, are optimized to control the size and stability of the resulting nanoparticles. nih.gov Studies have shown that the loading efficiency of ceftriaxone onto these nanoparticles can be as high as 79.92%. nih.gov

Similarly, ceftriaxone can be conjugated to silver nanoparticles. nih.gov This process can involve the biogenesis of AgNPs using plant extracts, such as from Daucus carota, followed by the conjugation of ceftriaxone to the nanoparticle surface. nih.gov The resulting ceftriaxone-conjugated AgNPs have demonstrated enhanced inhibitory action against ceftriaxone-resistant bacteria. nih.gov

Table 1: Examples of Ceftriaxone Conjugates and Prodrugs

Type Conjugate/Prodrug Synthesis Approach Key Findings Reference
Prodrug Ceftriaxone Cilexetil Esterification of the 4-carboxyl group of ceftriaxone. google.com Enhanced lipophilicity for improved oral absorption. google.com google.com
Prodrug 4-Maleimidobenzoic Acid Derivative Reaction of ceftriaxone with 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride. researchgate.net Resulting derivatives showed promising antibacterial and anti-cancer activity. researchgate.net researchgate.net
Conjugate Ceftriaxone-Gold Nanoparticles (Cef-AuNP) One-pot synthesis using ceftriaxone as a reducing and capping agent for HAuCl4. nih.gov High loading efficiency (79.92%) and enhanced antibacterial activity. nih.gov nih.gov
Conjugate Ceftriaxone-Silver Nanoparticles (Cef-AgNP) Biogenesis of AgNPs followed by conjugation with ceftriaxone. nih.gov Increased inhibitory action against resistant bacterial strains. nih.gov nih.gov
Conjugate Ceftriaxone-ZnO Nanohybrid Sol-gel method to conjugate ceftriaxone with zinc oxide nanoparticles. researchgate.net This particular nanohybrid was found to be ineffective. researchgate.net researchgate.net
Conjugate Ceftriaxone-LDH Nanohybrid Conjugation of ceftriaxone with layers of Mg-Al-No3 layered double hydroxides. researchgate.net This nanohybrid was effective, and the conjugation was successful. researchgate.net researchgate.net

Process Analytical Technology (PAT) in Ceftriaxone Manufacturing

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) to design, analyze, and control pharmaceutical manufacturing processes. mt.comfda.gov The primary goal of PAT is to ensure final product quality by monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time or near real-time. mt.combruker.comadragos-pharma.com This approach represents a shift from testing quality into the final product to building quality in by design. fda.govbruker.com

In the context of this compound manufacturing, PAT can be implemented at various stages, from raw material inspection to the final crystallization step. The integration of inline or online analytical tools allows for continuous monitoring and control of the process, leading to a more robust and efficient manufacturing operation. mt.combruker.com

Key PAT Tools and Applications:

Spectroscopic Techniques: Techniques such as Near-Infrared (NIR) spectroscopy and Raman spectroscopy can be used for the real-time monitoring of reaction kinetics, crystal form, and purity during the synthesis and crystallization of ceftriaxone. For instance, NIR spectroscopy can be used for the in-line inspection of entire batches to replace time-consuming offline tests like Karl Fischer titration for moisture content. researchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be integrated into the process for the online analysis of the reaction mixture, ensuring the complete conversion of reactants and monitoring the formation of impurities.

Multivariate Data Analysis (MVA): Also known as chemometrics, MVA is used to interpret the large datasets generated by PAT analyzers. bruker.com By building mathematical models, it is possible to predict the CQAs of the final product based on the real-time process data. bruker.com

The implementation of PAT in ceftriaxone manufacturing offers several benefits, including:

Improved process understanding and control. researchgate.net

Enhanced product quality and consistency. mt.com

Reduced process cycle time and waste. mt.com

Potential for real-time release of the final product. fda.gov

Green Chemistry Approaches in Ceftriaxone Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to minimize the environmental impact and improve the sustainability of the processes. mdpi.com For the synthesis of this compound, green chemistry approaches focus on the use of environmentally benign solvents, reducing waste, and improving energy efficiency. mdpi.comgoogle.com

Solvent Selection and One-Pot Synthesis:

A significant aspect of greening the ceftriaxone synthesis is the selection of solvents. Traditional syntheses often rely on halogenated organic solvents, which pose environmental and health risks. Research has focused on replacing these with greener alternatives. For example, a "one-pot" synthesis method for ceftriaxone sodium has been developed which utilizes ethyl acetate and dimethyl carbonate, which are considered low-toxicity and green solvents, respectively. google.com This one-pot approach also reduces the number of unit operations, simplifies the process, and minimizes solvent consumption and waste generation. google.com

The use of water as a solvent is a key goal in green chemistry. mdpi.com While challenging due to the solubility of organic reactants, its use can significantly reduce the environmental footprint of a synthesis. mdpi.com

Improved Synthetic Routes:

Researchers have also focused on improving the synthetic route to ceftriaxone to make it more environmentally friendly. An improved process for the synthesis of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT), a key intermediate in ceftriaxone synthesis, has been developed. researchgate.net This improved method streamlines the process by eliminating the need to separate a by-product from the mother liquor, resulting in less solvent consumption and more convenient operation. researchgate.net

Biocatalysis:

While not yet widely implemented for the entire ceftriaxone synthesis, the use of enzymes (biocatalysis) is a promising green chemistry approach. Enzymes can catalyze reactions with high specificity and under mild conditions, reducing the need for harsh reagents and high temperatures.

Advanced Structural Elucidation and Physicochemical Characterization of Ceftriaxone Sodium Trihydrate

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the identity and purity of ceftriaxone (B1232239) sodium trihydrate. These techniques provide detailed information about the molecule's structure, functional groups, and chromophoric and fluorophoric properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule, confirming the precise arrangement of atoms. For ceftriaxone sodium trihydrate, both ¹H NMR and ¹³C NMR are employed to elucidate its complex structure.

In one study, the ¹H-NMR spectrum of ceftriaxone sodium in deuterated acetone (B3395972) (C3D6O) showed distinct signals corresponding to the different protons in the molecule. slideshare.net Key chemical shifts (δ) in ppm included a singlet at 7.00 ppm for the aromatic C-H proton, a doublet at 5.79-5.80 ppm, and another at 5.20-5.21 ppm. slideshare.net Additionally, singlets were observed at 4.00 ppm and 3.63 ppm, corresponding to the methoxy (B1213986) (NO-CH3) and N-methyl (N-CH3) protons, respectively, and a singlet at 3.37 ppm for the methylene (B1212753) (CH2) protons. slideshare.net

Table 1: ¹H NMR Chemical Shifts of Ceftriaxone Sodium

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic C-H 7.00 Singlet
CH 5.79-5.80 Doublet
CH 5.20-5.21 Doublet
NO-CH₃ 4.00 Singlet
N-CH₃ 3.63 Singlet
CH₂ 3.37 Singlet

Source: slideshare.net

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Predicted ¹³C NMR data shows a wide range of chemical shifts that correspond to the various carbon environments within the ceftriaxone molecule, from the carbonyl carbons in the β-lactam and ester groups to the carbons of the aromatic and heterocyclic rings. hmdb.caphytobank.ca

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. researchgate.netsapub.org

The spectrum is typically analyzed in the wavenumber range of 4000 to 400 cm⁻¹. academicjournals.orgunsri.ac.idsapub.org A significant band is observed in the region of 1800-1700 cm⁻¹, which is attributed to the carbonyl (C=O) stretching vibration of the β-lactam ring, a hallmark of the cephalosporin (B10832234) structure. sapub.orgsapub.orgucl.ac.uk Other important peaks include those for the amide I (1610-1700 cm⁻¹), amide II (1480-1600 cm⁻¹), and amide III (1220-1330 cm⁻¹) bands. researchgate.net The presence of C-H stretching vibrations is indicated by peaks around 3000-2949 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands of Ceftriaxone Sodium

Wavenumber (cm⁻¹) Functional Group Assignment Reference
3444.63 O-H stretching
~3000-2949 C-H stretching researchgate.net
~1740.67 β-lactam C=O stretching ucl.ac.uk
1610-1700 Amide I (C=O stretching) researchgate.net
1609.02 C=O stretching ucl.ac.uk
1569 C-N stretching researchgate.net
1480-1600 Amide II researchgate.net
1404.14 Oxime C=N stretching ucl.ac.uk
1387 -CH₂ deformation researchgate.net
1220-1330 Amide III researchgate.net
1035.23 C-O stretching ucl.ac.uk

This table compiles data from multiple sources.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For ceftriaxone, the chemical formula is C₁₈H₁₈N₈O₇S₃, with a monoisotopic mass of 554.046 g/mol and an average molecular mass of 554.580 g/mol . The sodium salt form with 3.5 molecules of water, ceftriaxone sodium sesquaterhydrate, has a calculated molecular weight of 661.60. fda.gov Another hydrated form, this compound, has the molecular formula C₁₈H₁₆N₈O₇S₃·7/2H₂O·2Na and a molecular weight of 663.61. apexbt.com

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ceftriaxone is often detected in positive electrospray ionization (ESI) mode. The precursor ion at m/z 555.0 is fragmented to produce several product ions, with the transition to m/z 396.1 being commonly used for quantification due to its high intensity. nih.gov Other significant fragment ions observed include m/z 396.3, 324.1, 167.3, 125.4, and 112.0. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to analyze the chromophoric groups within the ceftriaxone molecule. The UV spectrum of ceftriaxone sodium in aqueous solutions typically shows two main absorption maxima. mdpi.com One maximum is observed at approximately 240-242 nm, and a second, more intense peak appears around 270 nm. mdpi.comekb.eg These absorptions are attributed to π→π* and n→π* electronic transitions within the molecule's conjugated systems. mdpi.com The exact wavelength of maximum absorption (λmax) can vary slightly depending on the solvent and pH. For instance, in distilled water, λmax has been reported at 241 nm and in some cases, a single peak at 242 nm is noted. derpharmachemica.comnih.gov

Table 3: UV Absorption Maxima of Ceftriaxone Sodium

Solvent/Condition λmax 1 (nm) λmax 2 (nm) Reference
Distilled Water 240 270 mdpi.com
Distilled Water 241 - derpharmachemica.comnih.gov
Aqueous Solution 242 - ekb.eg
Methanol (B129727)/Water 287 - researchgate.net

This table compiles data from multiple sources.

Spectrofluorimetry for Detection and Quantification

While ceftriaxone itself is not highly fluorescent, spectrofluorimetric methods have been developed for its detection and quantification. researchgate.netnih.govmdpi.com These methods often involve derivatization to convert ceftriaxone into a fluorescent product. One such method involves reacting ceftriaxone with ortho-phthalaldehyde (OPA) in the presence of sulfite (B76179) at a pH of 10. researchgate.net The resulting derivative exhibits strong fluorescence with a maximum emission at 386 nm after excitation at 324 nm. researchgate.net Another approach uses a condensation reaction with ethyl acetoacetate (B1235776) and formaldehyde (B43269) at pH 4.2, yielding a fluorescent product with excitation and emission wavelengths of 316 nm and 388 nm, respectively. nih.gov

Table 4: Spectrofluorimetric Parameters for Derivatized Ceftriaxone

Derivatization Reagents Excitation λ (nm) Emission λ (nm) Reference
Ortho-phthalaldehyde, Sulfite 324 386 researchgate.net
Ethyl acetoacetate, Formaldehyde 316 388 nih.gov

This table compiles data from multiple sources.

Crystallographic Analysis of this compound (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is a powerful technique for determining the solid-state structure and crystallinity of a compound. For ceftriaxone sodium, XRD patterns are used to identify its crystalline form. wiadlek.plnih.gov The diffraction pattern, which consists of a series of peaks at specific Bragg angles (2θ), is a unique fingerprint of the crystalline lattice.

Studies have shown that ceftriaxone sodium can exist in different crystalline forms, or subtypes, which can be distinguished by their powder XRD patterns. google.com For example, a specific crystalline compound of cefoperazone (B1668861) sodium, a related cephalosporin, shows characteristic peaks at 2θ angles of 10.25°, 14.40°, 18.51°, 23.14°, 29.10°, 33.25°, and 38.45°. google.com While specific 2θ values for this compound are not consistently reported across all literature, the technique remains crucial for identifying the specific crystalline nature of the bulk drug substance. wiadlek.plscribd.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical solids, providing critical insights into their thermal stability, polymorphism, and hydration states. For this compound, methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in elucidating its thermal behavior.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, crystallization, and decomposition.

Studies on ceftriaxone sodium have utilized DSC to evaluate its crystalline state and thermal stability. wiadlek.plnih.gov DSC thermograms of ceftriaxone sodium raw powder typically exhibit an endothermic event corresponding to the loss of water, followed by an exothermic event associated with melting and decomposition. wiadlek.pl One study identified an endothermic curve up to 142.99°C, reflecting dehydration, and a subsequent peak at 162.16°C related to a melting decomposition transition. wiadlek.pl Other research has reported a melting point of approximately 162°C for ceftriaxone sodium, confirming the purity of the drug. wiadlek.pl Another source indicates a melting temperature of over 155°C, at which the compound decomposes. samsonmt.comgene.com Investigations comparing different formulations of ceftriaxone sodium for injection found no significant differences in their DSC findings, suggesting that their crystalline structures were similar despite variations in dissolution rates. nih.gov

Key Thermal Events for Ceftriaxone Sodium from DSC Analysis

Thermal Event Temperature Range/Point Description Source
Endothermic Peak Up to 142.99°C Loss of water (dehydration) wiadlek.pl
Melting Point 162°C Melting of the substance wiadlek.pl
Exothermic Peak 162.16°C Melting decomposition transition wiadlek.pl

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the water content and decomposition profile of hydrated compounds like this compound.

Research on ceftriaxone sodium hemiheptahydrate (C₁₈H₁₆N₈Na₂O₇S₃·3.5H₂O) reveals a multi-step dehydration process. nih.govacs.org Thermogravimetric (TG) and derivative thermogravimetry (DTG) curves show that the dehydration occurs in two main stages. acs.org The first stage involves the loss of 2.5 molecules of water, and the second stage corresponds to the loss of the final water molecule. acs.org

One detailed study identified the first weight loss of approximately 6.1% (corresponding to 2.5 H₂O) occurring between 30°C and 80°C, with a peak temperature of 62°C. nih.gov The second weight loss of about 3.1% (corresponding to 1 H₂O) was observed between 80°C and 190°C, with a peak at 128°C. nih.gov The total weight loss of around 9.2% corresponds to the complete removal of the 3.5 moles of water of hydration. nih.gov High-resolution TGA has even suggested the presence of seven distinct dehydration steps between 80°C and 190°C, indicating different binding energies for the water molecules within the crystal lattice. nih.gov

Summary of TGA Findings for Ceftriaxone Sodium Hemihydrate

Dehydration Step Temperature Range Peak Temperature Weight Loss (%) Water Molecules Lost Source
Step 1 30°C - 80°C 62°C ~6.1% 2.5 nih.gov
Step 2 80°C - 190°C 128°C ~3.1% 1.0 nih.gov

| Total | 30°C - 190°C | | ~9.2% | 3.5 | nih.gov |

These thermal analysis studies are crucial for understanding the stability of this compound under various conditions, which has significant implications for its formulation, storage, and handling to ensure pharmaceutical quality and efficacy. nih.govnih.govtainstruments.com

Molecular and Biochemical Mechanisms of Action of Ceftriaxone

Inhibition of Bacterial Cell Wall Biosynthesis via Penicillin-Binding Proteins (PBPs)

The principal antibacterial effect of ceftriaxone (B1232239) is achieved through the inhibition of bacterial cell wall synthesis. drugbank.compatsnap.com This process is mediated by its interaction with penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. patsnap.comwikipedia.orgtoku-e.com Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis. nih.govnih.gov

Ceftriaxone demonstrates specific binding to various PBPs, including transpeptidases and carboxypeptidases. drugbank.comwikipedia.org These enzymes are responsible for the cross-linking of peptidoglycan chains, a crucial step in maintaining the strength and rigidity of the cell wall. patsnap.comresearchgate.net In Neisseria gonorrhoeae, for instance, ceftriaxone shows low IC50 values for PBP2, indicating a high binding affinity. asm.org The binding of ceftriaxone to these enzymes is selective and irreversible, effectively halting their catalytic activity. wikipedia.org Alterations in the structure of these PBPs can lead to resistance. nih.gov For example, mutations in the penA gene, which encodes for PBP2 in Neisseria gonorrhoeae, are associated with resistance to cephalosporins. researchgate.netnih.gov

The efficacy of ceftriaxone is rooted in the structural similarity between its beta-lactam ring and the D-alanyl-D-alanine moiety of the natural PBP substrate. patsnap.comwikipedia.orgtandfonline.com This molecular mimicry allows ceftriaxone to act as a suicide inhibitor. oup.com The PBPs mistakenly recognize the beta-lactam ring as their substrate and initiate a nucleophilic attack on the carbonyl group of the ring. nih.govoup.com

The interaction between ceftriaxone and PBPs results in the acylation of a catalytically essential serine residue within the active site of the enzyme. nih.govfrontiersin.org This forms a stable and slowly hydrolyzed acyl-enzyme complex, rendering the PBP inactive. nih.govoup.commdpi.com The inactivation of transpeptidases and carboxypeptidases prevents the formation of peptide cross-links between peptidoglycan chains. patsnap.comwikipedia.org This disruption of peptidoglycan synthesis leads to a weakened and defective cell wall, which can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. patsnap.comwikipedia.orgnih.gov

Molecular Mimicry of D-Alanyl-D-Alanine Moiety by the Beta-Lactam Ring

Intrinsic Stability of Ceftriaxone Against Beta-Lactamase Hydrolysis

A key characteristic of ceftriaxone is its inherent stability against a wide range of beta-lactamase enzymes. drugbank.comnih.gov Beta-lactamases are a primary mechanism of bacterial resistance to beta-lactam antibiotics, functioning by hydrolyzing the beta-lactam ring and inactivating the drug. nih.govwikipedia.org

The structure of ceftriaxone includes specific features that protect it from degradation by many common beta-lactamases, such as penicillinases and cephalosporinases. drugbank.com A significant element is the syn-configuration of its methoxy (B1213986) oxime moiety, which confers resistance to hydrolysis by beta-lactamases produced by many Gram-negative bacteria. wikipedia.org Additionally, in place of the easily hydrolyzed acetyl group found in cefotaxime (B1668864), ceftriaxone possesses a metabolically stable thiotriazinedione moiety. wikipedia.org While stable against many plasmid-mediated beta-lactamases, it can be hydrolyzed by some chromosomally-mediated beta-lactamases from Enterobacter, Proteus, and Bacteroides species. nih.gov

Extended-spectrum beta-lactamases (ESBLs) are enzymes capable of hydrolyzing third-generation cephalosporins, including ceftriaxone. wikipedia.org The most prevalent ESBLs belong to the CTX-M, TEM, and SHV families. bioline.org.brbrieflands.com CTX-M-type enzymes, in particular, are highly efficient at hydrolyzing cefotaxime and ceftriaxone. bioline.org.brbrieflands.comoup.com The worldwide proliferation of CTX-M enzymes, especially CTX-M-15, poses a significant challenge to the efficacy of ceftriaxone. bioline.org.broup.com While ceftriaxone is designed to be stable against many beta-lactamases, the evolution and spread of ESBLs, often carried on plasmids, contribute to increasing rates of resistance. wikipedia.orgmdpi.com The presence of multiple ESBL types within a single bacterial isolate can lead to higher levels of resistance. bioline.org.br

Interactive Data Table: Ceftriaxone Activity against ESBL-producing Isolates

ESBL Gene(s) PresentOrganism(s)Resistance to CeftriaxoneReference(s)
CTX-ME. coli, Klebsiella spp.High bioline.org.brbrieflands.com
TEM, SHV, CTX-M (co-production)Klebsiella spp.Very High bioline.org.br
TEM-104, SHV-99, SHV-108, SHV-110Klebsiella pneumoniae98.2% of isolates resistant scielo.br
CTX-M-15E. coliHigh brieflands.com

Structural Features Conferring Resistance to Penicillinases and Cephalosporinases

Non-Antimicrobial Biochemical Interactions

While primarily recognized for its antibacterial properties, ceftriaxone sodium trihydrate also engages in significant biochemical interactions that are independent of its antimicrobial mechanism of action. These interactions involve the modulation of key cellular enzymes and signaling pathways, suggesting broader therapeutic potential beyond the treatment of infections.

Inhibition of Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β)

Recent research has identified ceftriaxone as a covalent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β). medchemexpress.commedchemexpress.combiopioneer.com.twselleckchem.com GSK3β is a multifunctional serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including glycogen metabolism, cell cycle regulation, and proliferation. medchemexpress.com The dysregulation of GSK3β has been implicated in the pathophysiology of various neurological and inflammatory disorders. nih.gov

Ceftriaxone demonstrates its inhibitory effect on GSK3β with a reported half-maximal inhibitory concentration (IC50) of 0.78 μM. medchemexpress.commedchemexpress.combiopioneer.com.twselleckchem.comselleck.co.jp This inhibition is achieved through a covalent binding mechanism. medchemexpress.combiopioneer.com.twselleckchem.com Studies have shown that by inhibiting GSK3β, ceftriaxone can influence downstream signaling pathways. For instance, in the nucleus accumbens of rats, ceftriaxone pretreatment led to an increase in the phosphorylation of Akt, which in turn inactivates GSK3β. nih.gov This modulation of the Akt/GSK3β signaling pathway suggests a potential mechanism for ceftriaxone's observed effects in models of neuropsychiatric and neurodegenerative diseases. nih.govnih.gov

The inhibitory action of ceftriaxone on GSK3β is a significant finding, as GSK3β inhibitors are being actively investigated for their therapeutic potential in conditions such as Alzheimer's disease and bipolar disorder. nih.gov

Table 1: In Vitro Inhibitory Activity of Ceftriaxone against GSK3β

CompoundTargetIC50 ValueReference
CeftriaxoneGSK3β0.78 μM medchemexpress.commedchemexpress.combiopioneer.com.twselleckchem.comselleck.co.jp

Inhibition of Aurora B Kinase

Beyond its interaction with GSK3β, ceftriaxone has been identified as an inhibitor of Aurora B kinase. medchemexpress.commedchemexpress.combiopioneer.com.twselleckchem.com Aurora B is a key member of the Aurora kinase family, which are serine/threonine kinases essential for the regulation of mitosis, including chromosome segregation and cytokinesis. researchgate.netnih.gov The overexpression and hyperactivity of Aurora B are frequently observed in various human cancers, making it an attractive target for anticancer drug development.

Kinase profiling studies first predicted that Aurora B could be an "off-target" of ceftriaxone. nih.gov Subsequent pull-down assays confirmed that ceftriaxone can directly bind to Aurora B in vitro and within lung cancer cell lines such as A549. nih.gov The inhibitory effect of ceftriaxone on Aurora B activity has been demonstrated in vitro, where it was shown to attenuate the phosphorylation of histone H3 (Ser10), a known substrate of Aurora B. researchgate.net

In cellular models, ceftriaxone has been shown to suppress the growth of lung cancer cell lines, including A549, H520, and H1650, by inhibiting Aurora B. medchemexpress.commedchemexpress.comnih.gov Specifically, a concentration of 500 μM ceftriaxone effectively inhibited the unanchored growth of these cells. medchemexpress.commedchemexpress.comnih.gov Furthermore, in vivo studies using xenograft animal models have shown that ceftriaxone can suppress the growth of A549 and H520 lung tumors, an effect attributed to its inhibition of Aurora B. researchgate.netnih.govnih.gov These findings highlight a novel antitumor activity of ceftriaxone, mediated through the targeting of Aurora B kinase. nih.govcontactincontext.org

Table 2: Effect of Ceftriaxone on Lung Cancer Cell Growth

Cell LineCeftriaxone ConcentrationEffectReference
A549, H520, H1650500 μMInhibition of unanchored cell growth medchemexpress.commedchemexpress.comnih.gov
A549, H520Not specifiedSuppression of tumor growth in xenograft models researchgate.netnih.govnih.gov

Modulation of Cellular Pathways (e.g., NF-κB/JNK/c-Jun signaling pathway in astrocytes)

Ceftriaxone has been shown to exert protective effects on astrocytes through the modulation of specific signaling pathways, notably the nuclear factor-kappa B (NF-κB)/c-Jun N-terminal kinase (JNK)/c-Jun pathway. nih.govnih.gov Astrocytes are crucial for maintaining brain homeostasis, and their dysfunction is implicated in various neurological disorders.

In a study investigating the effects of ceftriaxone on astrocytes exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease, it was found that ceftriaxone provided significant cytoprotection. nih.gov Treatment with 100 μM ceftriaxone for 24 hours protected astrocytes by inhibiting the NF-κB/JNK/c-Jun signaling pathway. medchemexpress.commedchemexpress.combiopioneer.com.twnih.gov This suppression of the signaling cascade was associated with an enhanced glutamate (B1630785) uptake and increased viability of the astrocytes. nih.gov

The mechanism involves the upregulation of the glutamate transporter-1 (GLT-1) in the plasma membrane, which helps to alleviate the neurotoxicity induced by MPP+. nih.gov The ability of ceftriaxone to suppress this inflammatory signaling pathway in astrocytes points to its potential as a neuroprotective agent. nih.govnih.govfrontiersin.org Further research indicates that ceftriaxone's modulation of NF-κB is a key mechanism in its anti-inflammatory effects in various contexts. spandidos-publications.com In models of neuropathic pain, ceftriaxone has also been observed to modulate apoptosis pathways and reduce oxidative stress. nih.gov

Mechanisms of Antimicrobial Resistance to Ceftriaxone at the Molecular Level

Enzymatic Inactivation by Beta-Lactamases

The principal mechanism of resistance to ceftriaxone (B1232239) is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. researchgate.net A variety of these enzymes, with differing substrate specificities and genetic origins, contribute to ceftriaxone resistance.

Extended-spectrum β-lactamases (ESBLs) are a group of enzymes that can hydrolyze third-generation cephalosporins like ceftriaxone, yet are inhibited by clavulanic acid. nih.gov These enzymes are frequently found in Gram-negative bacteria, particularly Escherichia coli and Klebsiella pneumoniae. nih.govmdpi.com

CTX-M Beta-Lactamases: The CTX-M family has emerged as the most predominant type of ESBL worldwide. nih.govasm.org These enzymes, named for their potent hydrolytic activity against cefotaxime (B1668864), also efficiently degrade ceftriaxone. nih.govasm.org The CTX-M family is diverse, with major variants including CTX-M-14, CTX-M-15, and CTX-M-55 being frequently reported in ceftriaxone-resistant isolates. nih.govasm.org The widespread use of ceftriaxone and cefotaxime is thought to have driven the selection and dissemination of CTX-M producing organisms. asm.org

TEM and SHV Beta-Lactamases: The TEM and SHV types were the original ESBLs discovered and are derived from mutations in the classic TEM-1 and SHV-1 beta-lactamases. nih.govnih.gov While once dominant, they are now often found alongside other ESBLs. nih.gov Specific variants, such as SHV-12, have been identified in ceftriaxone-resistant isolates. asm.org

VEB and GES Beta-Lactamases: VEB (Vietnamese extended-spectrum beta-lactamase) and GES (Guiana extended-spectrum) are other families of ESBLs that can confer resistance to ceftriaxone. nih.gov For instance, blaVEB-1 has been detected in a notable percentage of ESBL-producing E. coli and K. pneumoniae isolates in some regions. asm.org

The following table summarizes key characteristics of common ESBLs conferring ceftriaxone resistance.

ESBL FamilyNotable VariantsPrimary Characteristics
CTX-M CTX-M-14, CTX-M-15, CTX-M-27, CTX-M-55Most prevalent ESBL family globally, with high hydrolytic activity against cefotaxime and ceftriaxone. nih.govasm.org
TEM TEM-10, TEM-12, TEM-26Derived from TEM-1 and TEM-2, among the first ESBLs discovered. nih.gov
SHV SHV-2, SHV-5, SHV-12Evolved from the narrow-spectrum SHV-1 enzyme. nih.gov
VEB VEB-1Less common but can contribute to broad beta-lactam resistance. asm.org
GES GES-1, GES-2Possess a broad-spectrum hydrolysis profile, including carbapenems in some variants. nih.gov

AmpC beta-lactamases are another clinically significant group of enzymes that can mediate resistance to ceftriaxone. nih.gov These enzymes are typically encoded on the chromosome of many Enterobacteriaceae, but can also be plasmid-mediated. nih.gov Unlike ESBLs, they are resistant to beta-lactamase inhibitors like clavulanic acid. nih.gov

CMY (Cephamycinase): Plasmid-mediated AmpC enzymes of the CMY type, particularly CMY-2, are a significant cause of ceftriaxone resistance, especially in Salmonella and E. coli. nih.govoup.comasm.org

DHA (Dhahran): DHA-type enzymes, such as DHA-1, are another important family of plasmid-mediated AmpC beta-lactamases that confer resistance to ceftriaxone. nih.govasm.org A notable feature of some DHA enzymes is their inducibility, meaning their expression can increase upon exposure to beta-lactam antibiotics. asm.org

Overexpression of chromosomal AmpC or acquisition of plasmid-mediated AmpC can lead to resistance against a broad range of beta-lactam antibiotics, including ceftriaxone. nih.govnih.gov

The rapid and widespread dissemination of beta-lactamase genes is largely due to their location on mobile genetic elements (MGEs) such as plasmids and transposons. nih.govfrontiersin.orgtandfonline.com These elements can be transferred between bacteria, even across different species, through processes like conjugation. wikipedia.org

Plasmids: Plasmids are extrachromosomal DNA molecules that can replicate independently and often carry multiple antibiotic resistance genes. wikipedia.org Genes encoding ESBLs and AmpC beta-lactamases are frequently found on plasmids, facilitating their spread. nih.govtandfonline.com

Insertion Sequences (IS): Insertion sequences are small, mobile genetic elements that play a crucial role in the mobilization and expression of resistance genes. frontiersin.org

ISEcp1: This insertion sequence is commonly found upstream of blaCTX-M genes and is thought to be responsible for their mobilization from the chromosomes of Kluyvera species (the likely origin of these genes) onto plasmids. asm.orgasm.orgnih.gov ISEcp1 contains a promoter that drives the expression of the downstream beta-lactamase gene. nih.gov

IS26: This element is frequently associated with the dissemination of various resistance genes and can facilitate the formation of complex resistance regions on plasmids. nih.gov

Other IS Elements: Other insertion sequences like IS903B, ISKpn26, and IS1F have also been found in the genetic environment of ESBL genes, contributing to their transfer and expression. nih.gov For example, the ISEcp1-blaCTX-M-55-IS903B structure has been identified as a prevalent arrangement for the transfer of this specific ESBL gene. nih.gov

The association of beta-lactamase genes with these mobile elements has created a highly efficient system for the evolution and spread of ceftriaxone resistance.

Analysis of AmpC Beta-Lactamases (e.g., CMY, DHA)

Alterations in Penicillin-Binding Proteins (PBPs)

A second major mechanism of resistance to ceftriaxone involves alterations in the target enzymes, the penicillin-binding proteins (PBPs). PBPs are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. mdpi.com Ceftriaxone exerts its antibacterial effect by binding to and inactivating these enzymes.

Mutations in the genes encoding PBPs can lead to structural changes in the proteins that decrease their affinity for ceftriaxone. nih.gov This reduced binding affinity allows the PBPs to continue functioning even in the presence of the antibiotic.

In Streptococcus pneumoniae, resistance to ceftriaxone is often associated with mosaic PBP genes, which arise from the incorporation of DNA from other, less susceptible streptococcal species. mdpi.com This results in significant alterations in PBP1a, PBP2b, and PBP2x. nih.govnih.govoup.com Specific amino acid substitutions in these PBPs can significantly reduce their affinity for ceftriaxone. nih.govasm.org

In Neisseria gonorrhoeae, high-level resistance to ceftriaxone is conferred by mosaic penA alleles, which encode PBP2. nih.gov These mosaic PBP2 variants contain numerous amino acid substitutions that collectively reduce the enzyme's affinity for ceftriaxone. nih.govacs.org Structural studies have revealed that these mutations can restrict the conformational changes in PBP2 that are necessary for efficient acylation by the antibiotic. nih.govnih.gov For example, mutations can hinder the rotation of certain protein domains or prevent the bending of loops required to properly accommodate the drug in the active site. nih.gov

The table below details some specific PBP alterations and their impact on ceftriaxone affinity.

OrganismPBP(s) AffectedKey AlterationsImpact on Ceftriaxone Affinity
Streptococcus pneumoniae PBP1a, PBP2b, PBP2xMosaic gene structures with multiple amino acid substitutions. nih.govnih.govoup.comReduced affinity, contributing to increased resistance. nih.govasm.org
Neisseria gonorrhoeae PBP2Mosaic penA allele with numerous substitutions (e.g., G545S, F504L, N512Y). nih.govSignificantly lowered affinity and restricted conformational changes required for drug binding. nih.govnih.gov
Enterococcus faecalis PBP4Amino acid substitutions (e.g., A617T) and increased expression. asm.orgReduced affinity for beta-lactams. asm.org

While PBP mutations reduce the affinity for ceftriaxone, they must do so without completely compromising the enzyme's essential transpeptidase activity, which is necessary for cell wall synthesis and bacterial survival. mdpi.comnih.gov The mutations observed in resistant strains often represent a balance between decreased drug binding and the maintenance of sufficient enzymatic function.

In Neisseria gonorrhoeae, the mutations in PBP2 that confer ceftriaxone resistance have been shown to lower the rate of acylation by the antibiotic. nih.govacs.org The second-order rate of acylation (k₂/Kₛ), a measure of inhibitory efficiency, is significantly reduced in resistant PBP2 variants. acs.org This is due to both a decrease in the acylation rate constant (k₂) and an increase in the dissociation constant (Kₛ), reflecting a weaker binding affinity. mdpi.com

The mutations in PBP2 from ceftriaxone-resistant N. gonorrhoeae can restrict the protein's dynamics, favoring a low-affinity conformational state that is less favorable for drug binding but still allows for substrate processing. nih.govmdpi.com This illustrates the intricate molecular adaptations that allow bacteria to evade the action of ceftriaxone while preserving essential cellular functions.

Structural Modifications in PBPs Leading to Reduced Ceftriaxone Affinity

Reduced Outer Membrane Permeability and Efflux Pump Mechanisms

The intrinsic resistance of Gram-negative bacteria to many antibiotics is significantly influenced by the low permeability of their outer membrane (OM). pnas.orgfrontiersin.org This membrane serves as a formidable barrier, restricting the influx of noxious substances, including antimicrobial agents like ceftriaxone. pnas.orgmdpi.com The passage of hydrophilic drugs such as ceftriaxone across the OM is primarily facilitated by protein channels known as porins. mdpi.comnih.gov

Alterations in these porin channels represent a crucial mechanism of resistance. The most prevalent non-specific porins in Enterobacteriaceae are OmpC and OmpF, which form water-filled channels allowing the passive diffusion of small, hydrophilic molecules. nih.govfrontiersin.org A reduction in the number of these porin channels, or mutations that narrow the channel pore, can significantly decrease the rate of ceftriaxone entry into the periplasmic space. mdpi.comnih.gov This reduced permeability alone may not be sufficient to confer high-level resistance but works synergistically with other resistance mechanisms, such as enzymatic degradation by β-lactamases. mdpi.comoup.com For instance, studies in Salmonella typhimurium and Escherichia coli have shown that downregulation of OmpC and OmpF is associated with decreased susceptibility to ceftriaxone. nih.gov Similarly, downregulation of the OmpW porin has been observed in ceftriaxone-resistant S. typhimurium. nih.govencyclopedia.pub

Complementing the barrier function of the outer membrane is the active removal of antibiotics by efflux pumps. nih.govnih.gov These are transport proteins that expel a wide array of structurally diverse compounds from the cell, preventing them from reaching their intracellular targets. nih.gov The Resistance-Nodulation-Division (RND) superfamily of efflux pumps is of particular clinical significance in Gram-negative bacteria. nih.govasm.org The AcrAB-TolC system in E. coli and S. typhimurium, and the MexAB-OprM system in Pseudomonas aeruginosa, are well-characterized tripartite RND pumps capable of extruding β-lactam antibiotics, including ceftriaxone. frontiersin.orgmdpi.comoup.com

Overexpression of these efflux pump genes, often due to mutations in their local regulatory genes (e.g., acrR) or global regulators (e.g., marA), leads to a multidrug-resistant (MDR) phenotype. oup.com The synergy between reduced outer membrane permeability and enhanced efflux is a potent combination. asm.org A lower rate of drug influx due to porin loss means the efflux pumps can more effectively maintain a low periplasmic drug concentration, below the threshold required for antibacterial activity. oup.comasm.org In some cases, the ceftriaxone resistance functions of an outer membrane protein, such as the Ail/OmpX-like protein in S. typhimurium, are achieved primarily by increasing the activity of an efflux pump like AcrD. nih.govencyclopedia.pub

Table 1: Selected Outer Membrane Proteins and Efflux Pumps Involved in Ceftriaxone Resistance

ComponentTypeOrganism(s)Molecular Mechanism of Resistance
OmpC / OmpF Outer Membrane PorinEnterobacteriaceae (e.g., E. coli, Salmonella spp.)Downregulation or mutation leads to decreased influx of ceftriaxone into the periplasm. nih.govfrontiersin.org
OmpW Outer Membrane PorinE. coli, S. typhimuriumDownregulation is associated with reduced entry of β-lactams and has been linked to ceftriaxone resistance. nih.govencyclopedia.pub
AcrAB-TolC RND Efflux PumpE. coli, S. typhimurium, Enterobacter cloacaeOverexpression actively removes ceftriaxone and other β-lactams from the periplasm, preventing them from reaching their penicillin-binding protein targets. asm.orgoup.commdpi.com
MexAB-OprM RND Efflux PumpP. aeruginosaConstitutively expressed pump that contributes to intrinsic resistance; overexpression leads to acquired resistance to multiple β-lactams, including ceftriaxone. frontiersin.orgoup.com
KpnEF SMR Efflux PumpKlebsiella pneumoniaeThis pump has been shown to mediate resistance to antibiotics including ceftriaxone. mdpi.com

Microbiological Characterization of Resistant Phenotypes (e.g., Salmonella spp., Enterobacteriaceae)

The emergence of ceftriaxone resistance among members of the Enterobacteriaceae family is a significant clinical concern. Microbiological characterization of resistant isolates has primarily pointed towards the production of β-lactamase enzymes that can hydrolyze third-generation cephalosporins. oup.comnih.gov A multicentre study in French hospitals found that 3.2% of 9,038 Enterobacteriaceae isolates were resistant to ceftriaxone, with resistance being most common in Enterobacter spp., Serratia spp., Citrobacter spp., and Klebsiella spp. oup.comnih.gov The primary mechanism identified was the production of extended-spectrum β-lactamases (ESBLs), particularly in Klebsiella pneumoniae. oup.comnih.gov These ESBLs, including types like TEM-3, TEM-21, and SHV-4, conferred what was often low-level resistance to ceftriaxone. oup.comnih.gov

In Salmonella, a genus of major public health importance, resistance to ceftriaxone was once rare but is now increasingly reported globally. tandfonline.com Molecular analyses of resistant non-typhoidal Salmonella (NTS) isolates have revealed that resistance is predominantly mediated by acquired β-lactamase genes, which are often located on mobile genetic elements like plasmids and transposons. tandfonline.comoup.com This facilitates their horizontal transfer between bacteria. oup.com

Two main types of β-lactamases are responsible for ceftriaxone resistance in Salmonella:

Plasmid-mediated AmpC (pAmpC) β-lactamases: The most frequently reported pAmpC enzyme is CMY-2. oup.comnih.gov Studies in Taiwan and China have shown that blaCMY-2 is a major cause of ceftriaxone resistance in NTS isolates. oup.comnih.gov

Extended-Spectrum β-Lactamases (ESBLs): The CTX-M family of ESBLs has become the most widespread worldwide. athenaeumpub.com In Salmonella, various CTX-M types have been identified in ceftriaxone-resistant strains, with blaCTX-M-55, blaCTX-M-3, and blaCTX-M-15 being particularly prevalent in different regions. tandfonline.comoup.comnih.gov Other ESBLs, such as those from the SHV (e.g., SHV-2a, SHV-12) and TEM (e.g., TEM-63) families, have also been identified in ceftriaxone-resistant Salmonella. oup.comnih.gov

A study in Hangzhou, China, on Salmonella isolates from children found that nearly all ceftriaxone-resistant strains were producers of CTX-M-type ESBLs, with blaCTX-M-55 being the most common genotype. nih.gov This highlights a shift from earlier findings where CMY-2 was often more dominant. oup.comnih.gov The dissemination of these resistance genes is often facilitated by mobile insertion sequences like ISEcp1. nih.gov

Table 2: Microbiological and Molecular Findings in Ceftriaxone-Resistant Enterobacteriaceae

OrganismKey Resistance Mechanism(s)Common β-Lactamase GenesSelected Research Findings
Klebsiella pneumoniae ESBL ProductionblaSHV, blaTEM, blaCTX-MESBLs were present in 10.2% of isolates in one multicentre study, with TEM- and SHV-types being common. oup.comnih.gov CTX-M-15 is also a globally significant ESBL in this species. nih.gov
Enterobacter spp. ESBL Production, AmpC HyperproductionblaTEM, blaSHVFrequently classified as ceftriaxone-resistant in surveillance studies. oup.comnih.gov
Salmonella spp. pAmpC and ESBL ProductionblaCMY-2, blaCTX-M (e.g., -3, -15, -55), blaSHV, blaTEMResistance is primarily due to plasmid-mediated AmpC (CMY-2) and ESBLs (CTX-M types). tandfonline.comoup.com The prevalence of specific genes like blaCTX-M-55 is increasing in some regions. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling of Ceftriaxone in Preclinical Systems

In Vitro Pharmacokinetic Parameters

In vitro models are fundamental in the early characterization of a drug's pharmacokinetic profile. For ceftriaxone (B1232239), these studies provide initial data on its interaction with biological components, primarily plasma proteins, and its intrinsic activity against various pathogens, which informs further preclinical and clinical investigation.

Studies utilizing human, bovine, and rat plasma have been conducted to determine the protein binding of ceftriaxone. uni-regensburg.de These experiments reveal that for all three species, protein binding increases with higher concentrations of plasma. uni-regensburg.de Interspecies differences are notable; ceftriaxone exhibits the highest protein binding in human plasma, followed by rat and then bovine plasma. uni-regensburg.de Further in vitro work has investigated the interaction between ceftriaxone and calcium, using both adult and neonatal umbilical cord plasma. These studies found that at certain concentrations, ceftriaxone can precipitate with calcium, a finding that is reflective of potential in vivo interactions. pfizer.combaxterpi.com

In vitro pharmacodynamic models, such as the hollow-fiber infection model, are employed to simulate the exposures of ceftriaxone in the body and predict its bactericidal effects over time. Such models have been used to explore the pharmacodynamics of ceftriaxone against specific pathogens like methicillin-susceptible Staphylococcus aureus (MSSA). researchgate.net These simulations help in determining the optimal dosing regimens required to achieve bacterial killing and suppress the emergence of resistance. researchgate.net By integrating pharmacokinetic and pharmacodynamic data, these models serve as a crucial bridge between preclinical data and clinical application, helping to predict the likelihood of therapeutic success for various dosing strategies. elsevier.esaccp1.org

Table 1: Interspecies Comparison of Ceftriaxone Protein Binding in Plasma uni-regensburg.de
SpeciesRelative Protein Binding
HumanHighest
RatIntermediate
BovineLowest

Pharmacodynamic Relationships and Predictive Modeling

The therapeutic efficacy of ceftriaxone, like other beta-lactam antibiotics, is primarily linked to the duration for which the free drug concentration at the site of infection remains above the minimum inhibitory concentration (MIC) of the target pathogen. nih.gov This pharmacokinetic/pharmacodynamic (PK/PD) index, known as the percentage of the dosing interval that the free drug concentration is above the MIC (%fT>MIC), is the most critical factor for determining in vivo efficacy. nih.gov Preclinical animal infection models are crucial for defining the magnitude of this PK/PD index that correlates with specific antibacterial outcomes, such as bacterial stasis or a 1- to 2-log reduction in bacterial load. nih.govasm.orgoup.com

Various preclinical models are used to establish these relationships and predict clinical success. In vivo animal models, such as the murine thigh infection model, have been used to define the PK/PD targets for ceftriaxone in combination therapies. For example, in treating Enterococcus faecalis with an ampicillin-ceftriaxone combination, the time that ceftriaxone concentration exceeded a threshold of 1 mg/L was the index that best correlated with efficacy. nih.govasm.org In vitro models, like the hollow-fiber infection model, allow for the simulation of human pharmacokinetic profiles and the study of dose-response relationships over extended periods. researchgate.net This model has been used to demonstrate that higher doses of ceftriaxone are required to achieve sustained bacterial killing against pathogens like MSSA. researchgate.net

Furthermore, in silico modeling, particularly Monte Carlo simulations, integrates population pharmacokinetic data with microbiological susceptibility data to predict the probability of attaining the desired PK/PD target for a given dosing regimen against a population of bacteria. elsevier.estandfonline.com These predictive models are invaluable for optimizing dosing strategies, especially in the face of emerging resistance, and for bridging the gap between preclinical findings and clinical application. tandfonline.comfrontiersin.org

Correlation of Time Above Minimum Inhibitory Concentration (fT>MIC) with Efficacy in Animal Infection Models

Biochemical Interactions Affecting Pharmacokinetics (e.g., Calcium Precipitation in vitro)

Ceftriaxone sodium is highly soluble, but its calcium salt is significantly less soluble. nih.govresearchgate.net This disparity can lead to the formation of ceftriaxone-calcium precipitates, a significant biochemical interaction that can affect its pharmacokinetics and has prompted warnings against the simultaneous administration of ceftriaxone and calcium-containing intravenous solutions. www.gov.ukcbg-meb.nl

In vitro studies have been conducted to assess the risk of this precipitation in human plasma. nih.govmedsafe.govt.nznih.gov One study found that even at high concentrations of ceftriaxone (10 mmol/L) and calcium (4.2 mmol/L) in human plasma at 37°C, no precipitation occurred after 2 hours. nih.gov Precipitation was only observed under forced conditions. nih.gov The analysis of these precipitates confirmed their identity as a ceftriaxone-calcium salt. nih.gov The apparent kinetic solubility product in human plasma was found to be significantly higher than the thermodynamic solubility product in water, suggesting that plasma components may inhibit precipitation. nih.gov

Despite the low risk in adults, in vitro studies demonstrated that neonatal plasma has an increased risk of ceftriaxone-calcium precipitation compared to adult plasma. cbg-meb.nlmedsafe.govt.nznih.gov This heightened risk in newborns is attributed to their low blood volume and the longer half-life of ceftriaxone compared to adults. cbg-meb.nl These findings led to a contraindication for the use of ceftriaxone in neonates (up to 28 days of age) who require or are expected to require treatment with intravenous calcium-containing solutions. www.gov.ukmedsafe.govt.nzmedscape.com

For patients older than 28 days, the risk of precipitation is considered low. www.gov.ukmedscape.com Regulatory agencies, after reviewing in vitro data, have advised that ceftriaxone and calcium-containing solutions can be administered sequentially, provided the infusion lines are thoroughly flushed with a compatible fluid between infusions. medsafe.govt.nznih.govmedscape.com However, simultaneous administration through the same infusion line, including via a Y-site, remains contraindicated for all patients. cbg-meb.nlmedsafe.govt.nzmedscape.com

Another notable biochemical interaction is the binding of ceftriaxone to plasma proteins, primarily albumin. mums.ac.ir Ceftriaxone exhibits saturable, concentration-dependent binding to plasma proteins. nih.govwikipedia.org In vitro studies have also shown that ceftriaxone can displace bilirubin (B190676) from its binding sites on serum albumin, which is of particular concern in neonates with hyperbilirubinemia, as it can increase the risk of bilirubin encephalopathy. cbg-meb.nlmums.ac.ir

Table 3: Summary of In Vitro Studies on Ceftriaxone-Calcium Precipitation

Study Focus Plasma Source Key Findings Conclusion Citation(s)
Risk Assessment of PrecipitationHuman Plasma (General)No precipitation at high concentrations of ceftriaxone and calcium after 2 hours. Apparent kinetic solubility product in plasma is higher than in water.Formation of plasma precipitates is unlikely under normal physiological conditions. nih.gov
Comparative Risk AssessmentNeonatal and Adult PlasmaShowed an increased risk of precipitation specifically in neonatal plasma.Neonates are at a greater risk of ceftriaxone-calcium precipitation. cbg-meb.nlmedsafe.govt.nznih.gov
Regulatory ReviewNeonatal and Adult PlasmaIn vitro studies prompted by safety concerns confirmed the low risk in adults but significant risk in neonates.Led to updated recommendations contraindicating concurrent use in neonates but allowing sequential use in older patients. medsafe.govt.nznih.govmedscape.com

Advanced Analytical Methodologies for the Detection, Quantification, and Purity Assessment of Ceftriaxone Sodium Trihydrate

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of ceftriaxone (B1232239). mdpi.comresearchgate.net These methods offer high resolution, sensitivity, and speed, making them suitable for a wide range of applications. mdpi.com

HPLC-UV, HPLC-MS, HPLC-MS/MS, UPLC-UV, UPLC-MS/MS for Bioanalysis and Formulation Analysis

A diverse array of HPLC and UPLC configurations are utilized for the analysis of ceftriaxone sodium trihydrate in both biological matrices and pharmaceutical formulations. mdpi.com

HPLC with Ultraviolet (UV) Detection (HPLC-UV): This is a common and cost-effective method for quantifying ceftriaxone in pharmaceutical products. tjnpr.orgnih.gov The method typically involves a C18 column and a mobile phase consisting of a buffer and an organic modifier, with detection at a specific wavelength, often around 240 nm or 254 nm. tjnpr.orggsconlinepress.com For instance, a validated HPLC-UV method for determining ceftriaxone residues on stainless steel surfaces used a Hypersil ODS column at 50°C with a mobile phase of acetonitrile (B52724), water, and pH buffers, and UV detection at 254 nm. nih.gov Another study for the quantification in parenteral dosage forms used a C18 column with a mobile phase of methanol (B129727), water, and ortho-phosphoric acid (75:24.5:0.5 v/v) at a flow rate of 1.0 ml/min and detection at 240 nm. gsconlinepress.com

HPLC with Mass Spectrometry (HPLC-MS) and Tandem Mass Spectrometry (HPLC-MS/MS): For higher sensitivity and selectivity, especially in complex biological samples like plasma and cerebrospinal fluid, HPLC is often coupled with a mass spectrometer. mdpi.comnih.gov HPLC-MS/MS provides structural information and allows for the accurate quantification of ceftriaxone and its metabolites, even at very low concentrations. nih.govresearchgate.net A sensitive LC-MS/MS method for ceftriaxone in human plasma was developed using protein precipitation for sample preparation and a C18 column for separation. nih.gov This technique is particularly valuable for pharmacokinetic studies. nih.gov

UPLC with UV Detection (UPLC-UV) and Tandem Mass Spectrometry (UPLC-MS/MS): UPLC systems, which use smaller particle size columns, offer faster analysis times and improved resolution compared to traditional HPLC. mdpi.comiosrphr.org UPLC-UV and UPLC-MS/MS methods have been developed for the simultaneous determination of ceftriaxone and other drugs, as well as for stability-indicating assays. iosrphr.orgunesp.br For example, a stability-indicating RP-UPLC method was developed for the simultaneous estimation of ceftriaxone and sulbactam (B1307) in a combined dosage form. iosrphr.org

The following table summarizes typical parameters for these methods:

Technique Typical Application Stationary Phase Mobile Phase Example Detection Linear Range (µg/mL) LOD (µg/mL) LOQ (µg/mL)
HPLC-UVPharmaceutical FormulationsC18Methanol:Water:Orthophosphoric Acid (75:24.5:0.5) gsconlinepress.comUV at 240 nm gsconlinepress.com10-50 gsconlinepress.com--
HPLC-UVPharmaceutical FormulationsX-Bridge C-18Phosphate (B84403) Buffer:Methanol (73:27) tjnpr.orgUV at 254 nm tjnpr.org0.01-0.1 (mg/mL) tjnpr.org0.0472 (mg/mL) tjnpr.org0.157 (mg/mL) tjnpr.org
UPLC-UVCombined Dosage Form (with Sulbactam)Purospher Star C180.05M Sodium Dihydrogen Orthophosphate Dihydrate:Acetonitrile (86:14), pH 4.5 iosrphr.orgUV at 254 nm iosrphr.org10-70 iosrphr.org--
LC-MS/MSHuman PlasmaAgilent Zorbax Eclipse Plus C1810 mM Ammonium Formate with 2% Formic Acid:Acetonitrile nih.govESI Positive Mode researchgate.net3-1000 researchgate.net--

Method Development and Validation for Ceftriaxone Quantification

The development and validation of analytical methods for ceftriaxone quantification are performed in accordance with guidelines from the International Council for Harmonisation (ICH). tjnpr.orggsconlinepress.com Validation ensures that the analytical method is suitable for its intended purpose and provides reliable results. tjnpr.org

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. gsconlinepress.com For example, one HPLC method demonstrated linearity in the concentration range of 10-50 μg/ml with a correlation coefficient of 0.9990. gsconlinepress.com Another study showed linearity from 1-20 µg/ml. jddtonline.info

Accuracy: The closeness of the test results obtained by the method to the true value. gsconlinepress.com This is often assessed by recovery studies, with one method showing accuracy between 99.02% and 100.5%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gsconlinepress.com It is typically expressed as the relative standard deviation (RSD). A validated method reported an RSD of 0.5% for repeatability and 0.22% for intermediate precision. tjnpr.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. tjnpr.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. tjnpr.org A validated HPLC method reported an LOD of 0.0472 mg/mL and an LOQ of 0.157 mg/mL. tjnpr.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. gsconlinepress.com

Chromatographic Techniques Beyond HPLC (e.g., High-Performance Thin Layer Chromatography, Gas Chromatography if applicable)

While HPLC is the dominant chromatographic technique, other methods have also been employed for the analysis of ceftriaxone.

High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers advantages such as high sample throughput and low solvent consumption. It has been mentioned as a technique for the estimation of ceftriaxone. mdpi.com

Gas Chromatography (GC): The applicability of Gas Chromatography for the direct analysis of this compound is limited due to the compound's low volatility and thermal instability. However, GC may be suitable for the determination of certain impurities or for the analysis of the compound after derivatization. sigmaaldrich.comsigmaaldrich.commdpi.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of ceftriaxone and other cephalosporins. mdpi.comresearchgate.net CE offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents.

In one study, the migration behavior of a mixture of five cephalosporins, including ceftriaxone sodium, was investigated. nih.gov While separation was not achieved using a simple phosphate-borate buffer, the addition of sodium dodecylsulfate (SDS) or pentanesulfonic acid to the running buffer significantly improved the resolution, allowing for the separation of each cephalosporin (B10832234). nih.gov Another study developed a CE method for the simultaneous determination of six cephalosporins, including ceftriaxone, achieving baseline separation in under 10 minutes using a mixed phosphate-borate buffer. researchgate.net

Electrochemical Methods (e.g., Voltammetry, Potentiometry) for Ceftriaxone Detection and Degradation Studies

Electrochemical methods offer a simple, rapid, and cost-effective alternative for the determination of ceftriaxone. mdpi.com These techniques are based on the measurement of electrical parameters such as current or potential, which are related to the concentration of the analyte. mdpi.com

Voltammetry: This technique involves applying a varying potential to an electrode and measuring the resulting current. Cyclic voltammetry and differential pulse voltammetry have been used to study the electrochemical behavior of ceftriaxone and to develop quantitative analytical methods. rsc.orghhu.de For instance, a sensor based on a copper hexacyanoferrate nanostructure modified electrode was developed for the electrocatalytic oxidation and determination of ceftriaxone. rsc.org This sensor exhibited a linear response in the concentration range of 2 to 72 μM with a detection limit of 0.54 μM. rsc.org Another study utilized a glassy carbon electrode modified with a metal-organic framework film, which showed a linear working range of 0.5 to 6 μM and a low detection limit of 0.34 μM. hhu.de

Potentiometry: This method involves measuring the potential difference between two electrodes in an electrochemical cell. While less common for ceftriaxone analysis, potentiometric methods can be used for degradation studies. mdpi.com

Microbiological Assay Methods for Potency Determination

Microbiological assays are essential for determining the biological activity or potency of antibiotics like ceftriaxone. scielo.br These assays are based on the principle that the antibiotic inhibits the growth of a susceptible microorganism, and the extent of inhibition is proportional to the concentration of the antibiotic. tmmedia.in

The agar (B569324) diffusion method, specifically the cylinder-plate method, is a widely used technique. scielo.brscielo.br In this method, a susceptible test microorganism, such as Staphylococcus aureus or Bacillus subtilis, is uniformly seeded in an agar medium. scielo.brnih.gov Solutions of the ceftriaxone standard and sample are placed in cylinders on the agar surface, and after incubation, the diameter of the zone of inhibition is measured. scielo.brresearchgate.net

A validated 3x3 agar diffusion bioassay using Staphylococcus aureus ATCC 6538P was found to be linear in the range of 16-64 µg/mL, accurate (100.5%), and precise. scielo.brscielo.br Another study using Kocuria rhizophila ATCC-9341 also demonstrated good linearity, precision, and accuracy. rsc.org These microbiological assays provide a simple, low-cost, and reliable method for the quality control of ceftriaxone in pharmaceutical preparations. scielo.brrsc.org The specificity of the bioassay can be confirmed by comparing its results with those from a physicochemical method like HPLC, especially when analyzing degraded samples. scielo.brscielo.br

The following table presents details of validated microbiological assays for ceftriaxone:

Test Microorganism Method Concentration Range (µg/mL) Linearity (r) Accuracy (%) Precision (RSD%)
Staphylococcus aureus ATCC 6538P3x3 Agar Diffusion (Cylinder-plate) scielo.brscielo.br16-64 scielo.brscielo.br0.99999 scielo.brscielo.br100.5 scielo.brscielo.brRepeatability: 1.4, Intermediate: 2.1-2.5 scielo.brscielo.br
Bacillus subtilis ATCC 9371 IAL 1027Agar Diffusion nih.govresearchgate.net15-60 nih.govresearchgate.net0.999 nih.govresearchgate.net100.46 nih.govresearchgate.netRepeatability (intraday): 1.40 nih.govresearchgate.net
Kocuria rhizophila ATCC-93415+1 Agar Diffusion rsc.org-0.986 (r²) rsc.org101.17 rsc.orgInterday: 1.03, Between analyst: 1.00 rsc.org

Impurity Profiling and Identification in Ceftriaxone Raw Materials and Formulations

The control of impurities in pharmaceutical ingredients and finished products is a critical aspect of quality control. For this compound, a third-generation cephalosporin antibiotic, a comprehensive impurity profile is essential to ensure its efficacy and safety. Various analytical techniques, primarily high-performance liquid chromatography (HPLC), are employed to separate, identify, and quantify these impurities. wapcpjournal.org.ngresearchgate.net

A study focusing on thirteen different brands of ceftriaxone injections developed a liquid chromatography method that successfully separated ceftriaxone and its major impurities within 15 minutes. wapcpjournal.org.ngresearchgate.net The method utilized a C-18 column with gradient elution, combining potassium dihydrogen phosphate (KH2PO4) buffer at pH 7.5 and methanol as the mobile phase, with UV detection at 220 nm. wapcpjournal.org.ngresearchgate.net While all tested brands met the British Pharmacopoeia specification for ceftriaxone content (92-108%), the impurity levels in all brands were found to be significantly higher than the 0.2% threshold specified by the International Council for Harmonisation (ICH). wapcpjournal.org.ngresearchgate.net This underscores the necessity of stringent control over storage conditions to minimize the formation of impurities. wapcpjournal.org.ngresearchgate.net

Factors that can influence the impurity profile include the manufacturing process, storage conditions, and the presence of other substances. researchgate.netasm.org Research has shown that impurities can differ among various generic brands of ceftriaxone, which can, in turn, affect the drug's stability. researchgate.netasm.org

A significant impurity identified in ceftriaxone sodium preparations is Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione. nih.govjst.go.jpjst.go.jp This compound, also known as the ceftriaxone triazine analog, is a key intermediate in the synthesis of ceftriaxone sodium. jst.go.jplgcstandards.com Its presence in the final product is often due to incomplete reaction or carry-over from the manufacturing process. jst.go.jp

Using a combination of HPLC and Liquid Chromatography/Mass Spectrometry (LC/MS), researchers have definitively identified this compound as a major impurity. researchgate.netnih.govjst.go.jp In one study, this impurity was quantified in various ceftriaxone preparations, with concentrations ranging from 4.0 to 8.1 µg/mL. jst.go.jp The identification was confirmed by observing a proportional increase in the peak area of the impurity when a known standard of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione was added to the ceftriaxone solution. jst.go.jp

Other identified impurities in ceftriaxone formulations include (E)-Ceftriaxone (Ceftriaxone EP Impurity A), Ceftriaxone EP Impurity B, Ceftriaxone triazine analog (Ceftriaxone EP Impurity C), Ceftriaxone benzothiazolyloxime (Ceftriaxone EP Impurity D), and Deacyl ceftriaxone (Ceftriaxone EP Impurity E).

Impurities within ceftriaxone sodium formulations can significantly influence the drug's chemical stability and its compatibility with other substances, particularly calcium-containing solutions. researchgate.netnih.govjst.go.jp Ceftriaxone is known to form insoluble microparticles when mixed with calcium, a phenomenon that has led to safety alerts. nih.govjst.go.jp

Research has revealed a complex role for the impurity Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione in this interaction. nih.govjst.go.jp Studies have shown that the presence of this impurity can actually inhibit the formation of ceftriaxone-calcium precipitates. jst.go.jpjst.go.jp When this impurity was added to solutions containing ceftriaxone sodium and calcium chloride, the number of insoluble microparticles decreased in proportion to the concentration of the added impurity. nih.govjst.go.jp Concurrently, the concentration of free calcium ions also decreased as the concentration of the impurity increased. nih.govjst.go.jp

This suggests that the impurity plays a concentration-dependent role in the incompatibility between ceftriaxone and calcium. nih.govjst.go.jp While it does not completely prevent the interaction, its presence at certain levels may contribute to inhibiting the formation of harmful precipitates. jst.go.jp However, it is important to note that no significant correlation was found between the inherent content of this impurity in different commercial preparations and the formation of insoluble microparticles, indicating that other factors also play a role. jst.go.jp The stability of ceftriaxone solutions is also affected by pH, temperature, and initial concentration. asm.org

Identification of Specific Impurities (e.g., Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione)

Development of Eco-Friendly and Miniaturized Analytical Methods

In recent years, there has been a significant push towards the development of "green" analytical chemistry methods, which aim to reduce the use of hazardous solvents, minimize waste generation, and decrease energy consumption. unesp.brunesp.br This trend is also evident in the analysis of ceftriaxone sodium. researchgate.net

Several eco-friendly HPLC-based methods have been developed for the quantitative determination of ceftriaxone. tjnpr.org One such method utilizes a mobile phase consisting of a phosphate buffer and methanol mixture (73:27), which is considered more environmentally friendly than traditional solvents like acetonitrile. tjnpr.org This method demonstrated good linearity, precision, and accuracy, with a retention time for ceftriaxone of approximately 4.06 minutes. tjnpr.org Another green HPLC method employed a mobile phase of 0.005 M potassium dihydrogen phosphate buffer (pH 4.6) and ethanol (B145695) (92:8, v/v). researchgate.net

Infrared spectroscopy has also been explored as a green analytical technique for ceftriaxone quantification. sapub.org A validated method using Fourier-transform infrared (FTIR) spectrophotometry was developed to quantify ceftriaxone in powder for injection. This method measures the absorbance of the carbonyl group in the ceftriaxone molecule and has proven to be linear, selective, precise, and accurate. sapub.org The key advantage of this method is its minimal sample preparation and use of a single reagent, significantly reducing its environmental impact. sapub.org

The principles of miniaturization are also being applied to ceftriaxone analysis. unesp.brunesp.br This involves reducing the sample size and the amount of reagents used, which directly impacts the cost and environmental footprint of the analysis. unesp.br Techniques like ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) offer higher sensitivity, allowing for the use of smaller sample volumes, which is particularly beneficial in pharmacokinetic studies involving neonates and young children. mdpi.comnih.gov These miniaturized methods also often have shorter analysis times compared to traditional HPLC-UV techniques. nih.gov

The development of these eco-friendly and miniaturized methods represents a move towards more sustainable and efficient quality control of this compound. nih.govdntb.gov.ua

Formulation Science and Stability Studies of Ceftriaxone Sodium Trihydrate

Preformulation Studies for Formulation Development

Preformulation studies are the foundational phase in the development of a drug product, providing essential information on the intrinsic properties of the drug substance.

Excipient Compatibility Assessment using Spectroscopic and Isothermal Stress Testing

The compatibility of an active pharmaceutical ingredient (API) with various excipients is crucial for ensuring the stability and quality of the final dosage form. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and thermal analysis methods like Differential Scanning Calorimetry (DSC) are often employed to detect potential interactions.

Isothermal Stress Testing (IST) involves storing mixtures of the API and excipients at elevated temperatures and humidity to accelerate potential degradation reactions. The samples are then analyzed by techniques like High-Performance Liquid Chromatography (HPLC) to quantify the drug and detect any degradation products. While specific, detailed public studies on ceftriaxone (B1232239) sodium trihydrate with a wide range of excipients are limited in the provided search results, the principles of such testing are well-established in pharmaceutical development. Forced degradation studies, a related concept, are performed under harsh conditions (acid, base, oxidation, light, heat) to understand degradation pathways. nih.gov

Table 1: Illustrative Excipient Compatibility Assessment Approach This table is a generalized representation of how compatibility data would be presented and is not derived from a specific study in the search results.

Excipient CategoryExample ExcipientAnalytical TechniqueObservation/ResultCompatibility
Diluent Microcrystalline CelluloseFTIR, DSC, HPLC (IST)No new peaks in FTIR/DSC; No significant degradation in HPLC.Compatible
Disintegrant Croscarmellose SodiumFTIR, DSC, HPLC (IST)Potential for interaction noted by minor peak shifts in FTIR.Further investigation needed
Lubricant Magnesium StearateFTIR, DSC, HPLC (IST)Discoloration observed; Significant degradation product peak in HPLC.Incompatible
Buffer Phosphate (B84403) BufferHPLC (Solution)pH-dependent degradation observed.Compatible within specific pH range

Solubility and Dissolution Characteristics in Various Solvents

Ceftriaxone sodium is known to be a BCS Class III drug, which is characterized by high solubility and low permeability. heyzine.com Its solubility is a critical factor for developing liquid formulations and predicting its absorption characteristics.

The solubility of ceftriaxone is dependent on the solvent system and temperature. For instance, its solubility increases with a rise in temperature and decreases as the proportion of ethanol (B145695) in an aqueous solution increases. icdst.org The pH of the medium also plays a significant role; the solubility of a salt of a free base can be described by pH-solubility profiles, which identify the pH of maximum solubility (pHmax). heyzine.com

Table 2: Solubility Profile of Ceftriaxone in Different Media This table compiles general solubility information. Quantitative data for a wide range of solvents was not available in the search results.

SolventTemperatureSolubility DescriptionReference
WaterAmbientHigh heyzine.com
Ethanol/Water Mixtures10°C, 20°C, 30°CSolubility increases with temperature and decreases with higher ethanol proportion. icdst.org
Supercritical CO2308-338 KVery low (mole fraction ~10⁻⁶ to 10⁻⁵), but significantly increases with ethanol as a co-solvent. researchgate.net
Aqueous BuffersVariousSolubility is pH-dependent. heyzine.com

Chemical Stability in Aqueous Solutions

The stability of ceftriaxone in aqueous solutions is a major concern as it is often reconstituted before administration. The beta-lactam ring, a core feature of cephalosporins, is susceptible to hydrolysis, leading to loss of antibacterial activity.

pH and Temperature Dependence of Ceftriaxone Degradation

The degradation of ceftriaxone in aqueous solutions is significantly influenced by both pH and temperature. The degradation kinetics often follow an Arrhenius-type model, where the rate of degradation increases with temperature. Studies have investigated ceftriaxone's degradation at various pH levels, including acidic, neutral, and basic conditions, and at different temperatures to predict its shelf-life and stability under various storage conditions. irb.hrresearchgate.net For instance, one study noted that the hydrolysis of ceftriaxone in natural water was five times slower at 25°C than in ultrapure water. irb.hr The degradation rate is highly dependent on pH, and as degradation occurs, the pH of the solution itself can change, typically increasing over time to stabilize around pH 7.5. irb.hr

Degradation Products and Pathways

The degradation of ceftriaxone leads to the formation of several products. The specific products formed can depend on the degradation conditions (e.g., pH, light, presence of oxidizing agents). A primary degradation pathway involves the hydrolysis of the β-lactam ring. researchgate.net

One of the principal degradation products identified in acidic, neutral, and basic solutions is a triazine derivative (sometimes referred to as Impurity C in pharmacopoeias). irb.hr Other identified degradation products include a dimer-type species, which was previously unreported. irb.hr The proposed degradation pathway can be complex, involving isomerization and hydrolysis. irb.hr In some cases, the degradation can lead to the formation of by-products through the destruction of aromatic rings in the ceftriaxone molecule. tandfonline.com The identification and characterization of these products are crucial for ensuring the safety and efficacy of the drug product and are typically carried out using advanced analytical techniques like LC-MS. irb.hrnih.gov

Development of Advanced Drug Delivery Systems

To overcome limitations of conventional formulations, such as the need for frequent injections or poor permeability, research has focused on developing advanced drug delivery systems for ceftriaxone sodium. heyzine.com These systems aim to provide sustained or targeted drug release, improving therapeutic outcomes and patient compliance.

Examples of such systems include:

Nanoparticles: Chitosan (B1678972) nanoparticles have been developed for the sustained delivery of ceftriaxone sodium. nih.gov These systems leverage the biocompatible and biodegradable properties of chitosan to encapsulate the drug. nih.gov

Lipid-based systems: Lipid particulate drug delivery systems, such as solid lipid nanoparticles and liposomes, are being explored to enhance the bioavailability of drugs and achieve controlled release. researchgate.netdntb.gov.ua Nanoliposomes combining ceftriaxone sodium with other agents have been investigated to create more stable formulations. dovepress.com

Hydrogel Microneedles: Hollow microneedles have been proposed as a method for transdermal delivery, aiming to improve the diffusion profile and offer a painless alternative to injections. heyzine.com

Calcium Alginate Beads: For oral delivery, ceftriaxone has been encapsulated in calcium alginate beads using an ionotropic gelation method, which can provide sustained drug release over several hours. slideshare.net

Ceftriaxone-Loaded Nanoparticles (e.g., Polymer-Lipid Hybrid Nanoparticles)

The encapsulation of Ceftriaxone sodium within nanosized carriers represents a significant strategy in pharmaceutical research to enhance its therapeutic efficacy. Nanoparticles made from natural, biodegradable polymers are noted for their small size, biodegradability, and potential for long shelf-life, making them a focal point for drug delivery systems. nih.gov Among these, polymer-lipid hybrid nanoparticles (PLNs) have been specifically designed to improve the delivery of hydrophilic drugs like Ceftriaxone sodium. researchgate.net

PLNs are advanced carrier systems that combine the structural advantages of both polymeric nanoparticles and liposomes. For instance, Ceftriaxone-loaded PLNs have been formulated using a self-assembly method with chitosan as the polymeric component and glycerol (B35011) monostearate as the lipid. researchgate.net This hybrid structure is designed to provide a burst release of the drug followed by a controlled, sustained release, which can increase the drug's efficacy. researchgate.net Research into chitosan-based polymer-lipid nanoparticles has aimed to enhance antibacterial activity against pathogens like Salmonella typhimurium. dntb.gov.uarjptonline.org

Beyond PLNs, various other nanocarriers have been developed for Ceftriaxone delivery:

Chitosan Nanoparticles : These are prepared via ionic gelation and coacervation, using chitosan as a polymer and tri-sodium polyphosphate (TPP) as a cross-linking agent. innovareacademics.in The goal is to improve the delivery of poorly cell-penetrating antibiotics like Ceftriaxone. nih.gov

Liposomal Nanoparticles : Fabricated using a thin-film hydration approach, these carriers encapsulate Ceftriaxone within a lipid bilayer. mdpi.com The composition, including the concentration of phospholipids (B1166683) like phosphatidylcholine and cholesterol, is a critical factor in determining the nanoparticle's properties and release profile. mdpi.com

Solid Lipid Nanoparticles (SLNPs) : Synthesized through a water-in-oil-in-water (w/o/w) double emulsification method, SLNPs offer another lipid-based platform for sustained drug release. researchgate.net

Magnetic Iron Oxide Nanoparticles : These have been functionalized to offer therapeutic loading and stabilization of Ceftriaxone, particularly for oral delivery. mdpi.com

The development of these diverse nanoparticle formulations aims to protect the encapsulated antibiotic, control its release, and improve its concentration at the site of action. nih.govresearchgate.net

Characterization of Nanoparticle Properties and In Vitro Release Profiles

The effectiveness of Ceftriaxone-loaded nanoparticles is highly dependent on their physicochemical properties, which are meticulously characterized during development. Key parameters include particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency (EE). nih.govinnovareacademics.in

Microscopic examinations using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to confirm the spherical shape and surface morphology of the nanoparticles. dntb.gov.uarjptonline.org Fourier Transform Infrared Spectroscopy (FTIR) is used to study the interactions between the drug and the carrier materials, ensuring that Ceftriaxone is incorporated without unintended chemical reactions. nih.govmdpi.com

The properties of various Ceftriaxone nanoparticle formulations are detailed below.

Table 1: Physicochemical Properties of Ceftriaxone-Loaded Nanoparticle Formulations

This table is interactive. You can sort and filter the data.

Nanoparticle TypeKey ComponentsParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Source(s)
Polymer-Lipid Hybrid (PLN)Chitosan, Glycerol Monostearate234.3 ± 4.2+28.9 ± 3.4Not Specified rjptonline.org
Chitosan (Optimized)Chitosan, TPP210+30Not Specified nih.gov
Chitosan (F2 Formulation)Chitosan, TPP183.1 ± 8.42+38.5 ± 1.646.42 ± 10 innovareacademics.in
Chitosan/Shellac (F2)Chitosan, Shellac258+30.183 nih.gov
Liposomal (F1)Phosphatidylcholine, Cholesterol286.7 ± 52.57Not Specified62.0 mdpi.com
Liposomal (F2)Phosphatidylcholine, Cholesterol90.66 ± 8.16Not SpecifiedNot Specified mdpi.com
Liposomal (F3)Phosphatidylcholine, Cholesterol93.33 ± 0.45Not SpecifiedNot Specified mdpi.com
Magnetic Iron OxideIron Oxide, IsoniazidNot SpecifiedNot Specified79.4 ± 1.5 mdpi.com

The in vitro release of Ceftriaxone from these nanoparticles is a critical performance indicator. Studies consistently show a biphasic release pattern: an initial "burst release" followed by a period of sustained release. nih.govinnovareacademics.innih.gov The initial burst is often attributed to the drug adsorbed on the nanoparticle surface, while the subsequent slow release is due to diffusion of the encapsulated drug from the nanoparticle matrix. researchgate.netinnovareacademics.in

The release profile is influenced by the nanoparticle composition and the pH of the release medium. nih.govmdpi.com For example, magnetic nanoparticles showed a higher release at a physiological pH of 7.4 compared to an acidic pH of 4.0. mdpi.com The release kinetics can often be fitted to mathematical models, such as the Hixon-Crowell model, with drug transport governed by Fickian diffusion. mdpi.com

Table 2: In Vitro Cumulative Release of Ceftriaxone from Nanoparticle Formulations

This table is interactive. You can sort and filter the data.

Nanoparticle FormulationRelease Medium (pH)Time (hours)Cumulative Release (%)Source(s)
ChitosanPBS (pH 7.4)283.03 innovareacademics.in
ChitosanPBS (pH 7.4)24>83.08 innovareacademics.in
Chitosan/Shellac (F2)PB (pH 7.4)1Initial Burst nih.gov
Chitosan/Shellac (F2)PB (pH 7.4)15Sustained Release nih.gov
Liposomal (F3)Not Specified0.542.0 ± 2.80 mdpi.com
Liposomal (F3)Not Specified2493.36 ± 5.39 mdpi.com
Liposomal (F6)Not Specified2494.0 ± 5.7 dntb.gov.uamdpi.com
Liposomal (F6)Not Specified4895.9 ± 3.9 dntb.gov.uamdpi.com
Magnetic Iron OxidepH 7.4624.3 ± 1.5 mdpi.com
Magnetic Iron OxidepH 4.0618.89 ± 0.3 mdpi.com

Impact of Processing and Storage Conditions on Product Quality and Purity

The quality, purity, and stability of Ceftriaxone sodium trihydrate are significantly influenced by processing methods and storage conditions. As a crystalline powder, its stability is dependent on factors such as temperature, pH, humidity, and light. nih.govresearchgate.net

Studies have shown that aqueous solutions of Ceftriaxone are unstable, with degradation being both temperature and pH-dependent. nih.gov The ideal pH for stability in an aqueous solution is approximately 7.5; degradation occurs more rapidly at lower or higher pH levels. nih.gov Degradation of the drug in solution typically follows first-order kinetics. researchgate.net Lower storage temperatures and the presence of a phosphate buffer (pH 6.0) have been shown to improve the stability of Ceftriaxone in both water and cerebrospinal fluid. researchgate.net

Manufacturing processes can lead to differences in product stability, particularly between brand-name and generic products. researchgate.netnih.gov Research using powder X-ray diffraction and thermogravimetric analysis revealed that while environmental humidity did not adversely affect the crystal structure, it could cause a reversible redistribution of the hepta-hydrate within the unit cell of generic products, impacting their stability. researchgate.netnih.gov An irreversible distribution of hydrate (B1144303) was observed in generic drugs stored at 25°C, whereas brand-name products remained stable at 40°C. researchgate.netnih.gov This indicates that stricter control over sealing and storing under cool conditions is necessary for some preparations to maintain efficacy and stability. researchgate.net

The stability of reconstituted Ceftriaxone sodium solutions is also highly dependent on the diluent used, the final concentration, and the storage temperature. rjptonline.org

Table 3: Stability of Reconstituted Ceftriaxone Sodium Solutions Under Various Storage Conditions

This table is interactive. You can sort and filter the data.

DiluentConcentration (mg/mL)Storage TemperatureStability Period (<90% Content)Source(s)
Sterile Water10025°C3 days rjptonline.org
Sterile Water1004°C10 days rjptonline.org
Dextrose 5%10025°C3 days rjptonline.org
Dextrose 5%25025°C24 hours rjptonline.org
Dextrose 5%1004°C10 days rjptonline.org
Dextrose 5%2504°C3 days rjptonline.org
Lidocaine 1%100 & 25025°C8 hours rjptonline.org
Lidocaine 1%1004°C9 days rjptonline.org
Lidocaine 1%2504°C3 days rjptonline.org
Lidocaine 2%Not Specified25°C8 hours rjptonline.org
Lidocaine 2%Not Specified4°C8 days rjptonline.org

To ensure product quality throughout its shelf life, formal stability studies are conducted on the unopened vials under controlled long-term (e.g., 25°C/60% Relative Humidity and 30°C/65% RH) and accelerated conditions. who.int The data from these studies are used to establish the approved shelf life and storage conditions for the product. who.int

Preclinical Efficacy and Biochemical Activities of Ceftriaxone in Non Human Biological Systems

In Vitro Antimicrobial Spectrum and Potency

In vitro studies have established the broad antimicrobial spectrum of ceftriaxone (B1232239), encompassing a wide range of clinically relevant pathogens. drugbank.comnih.gov

Ceftriaxone exhibits potent activity against many Gram-positive aerobic bacteria. It is effective against methicillin-sensitive Staphylococcus aureus (including penicillinase-producing strains) and coagulase-negative staphylococci. fda.govmedsafe.govt.nz However, it is important to note that methicillin-resistant staphylococci are resistant to ceftriaxone. fda.gov The antibiotic is also active against Streptococcus pneumoniae, Streptococcus pyogenes (Group A beta-hemolytic streptococci), and viridans group streptococci. fda.gov.phfda.gov Studies have shown high susceptibility rates for S. aureus and S. pneumoniae to ceftriaxone. omjournal.orgkoreamed.org For instance, one study reported that 96.1% of S. aureus isolates were susceptible to ceftriaxone. nih.govomjournal.org The minimal inhibitory concentration (MIC) required to inhibit 50% of isolates (MIC50) for S. aureus has been reported to be 2.0 µg/mL, and for pneumococci, it is 0.25 µg/mL. nih.gov

Interactive Data Table: In Vitro Activity of Ceftriaxone Against Gram-Positive Aerobes

Bacterium Susceptibility Rate (%) MIC50 (µg/mL)
Staphylococcus aureus 96.1 nih.govomjournal.org 2.0 nih.gov
Streptococcus pneumoniae - 0.25 nih.gov
Streptococcus pyogenes - 0.015 nih.gov

Ceftriaxone demonstrates robust activity against a wide array of Gram-negative aerobic bacteria. This includes many members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. fda.gov.phfda.govwellingtonicu.com It is also highly effective against Haemophilus influenzae (including ampicillin-resistant and beta-lactamase producing strains) and Neisseria gonorrhoeae (including penicillinase- and nonpenicillinase-producing strains). fda.gov.phfda.govwellingtonicu.com The MIC50 for Enterobacteriaceae is generally low, ranging from ≤0.004 to 0.5 µg/mL. nih.gov For H. influenzae and Neisseria species, the MIC50 values are exceptionally low at ≤0.004 µg/mL and ≤0.001 µg/mL, respectively. nih.gov Studies have reported high susceptibility rates for clinical isolates of E. coli (95%) and K. pneumoniae (89.4%) to ceftriaxone. nih.govomjournal.org

Interactive Data Table: In Vitro Activity of Ceftriaxone Against Gram-Negative Aerobes

Bacterium Susceptibility Rate (%) MIC50 (µg/mL)
Escherichia coli 95 nih.govomjournal.org ≤0.004-0.5 nih.gov
Klebsiella pneumoniae 89.4 nih.govomjournal.org ≤0.004-0.5 nih.gov
Haemophilus influenzae - ≤0.004 nih.gov
Neisseria gonorrhoeae - ≤0.001 nih.gov

The activity of ceftriaxone against anaerobic bacteria is more variable. It shows good activity against some anaerobic species, including certain Bacteroides and Clostridium species. fda.gov.phfda.gov However, many strains of the Bacteroides fragilis group, which are common anaerobic pathogens, are resistant to ceftriaxone, often due to the production of beta-lactamases. medsafe.govt.nzalies.pt Similarly, most strains of Clostridium difficile are resistant. fda.govmedsafe.govt.nz In contrast, ceftriaxone has demonstrated potent activity against Fusobacterium spp. psu.edu When combined with a beta-lactamase inhibitor like sulbactam (B1307), the activity of ceftriaxone against some anaerobic bacteria, including the B. fragilis group, can be enhanced. koreamed.org

Ceftriaxone's efficacy against certain challenging pathogens is limited. While some strains of Pseudomonas aeruginosa are susceptible, many are resistant, and its activity is generally considered minimal against this organism. researchgate.netnih.gov The MIC50 for P. aeruginosa has been reported to be between 8.0 and 16 µg/mL. nih.gov Similarly, ceftriaxone has minimal activity against Acinetobacter calcoaceticus. researchgate.netnih.gov In contrast, ceftriaxone is highly effective against the spirochete Treponema pallidum, the causative agent of syphilis. It is also effective against Borrelia burgdorferi, the spirochete that causes Lyme disease. drugbank.comasm.org

Activity Against Anaerobic Bacteria (e.g., Bacteroides spp., Clostridium spp., Fusobacterium spp.)

In Vitro Studies on Anti-Inflammatory, Antitumor, and Antioxidant Properties

Beyond its antimicrobial effects, preclinical research has uncovered other potential biochemical activities of ceftriaxone.

Anti-inflammatory Properties: In vitro and in animal models, ceftriaxone has demonstrated anti-inflammatory effects. It has been shown to modulate the expression of inflammatory cytokines, such as decreasing pro-inflammatory factors like tumor necrosis factor-alpha (TNF-α) and increasing anti-inflammatory factors like interleukin-10 (IL-10). frontiersin.orgnih.gov One study in a rat model of bacteremic pneumonia showed that a combination of ceftriaxone and levofloxacin (B1675101) downregulated lung inflammation. asm.org

Antitumor Properties: Emerging evidence suggests that ceftriaxone may possess antitumor activity. In vitro studies have shown that ceftriaxone can suppress the growth of certain cancer cell lines, including lung cancer and neuroblastoma. nih.govnih.govmdpi.com This effect may be mediated through the inhibition of proteins crucial for cell division, such as Aurora B kinase. nih.govmdpi.com

Antioxidant Properties: Ceftriaxone has been shown to exert antioxidant effects in some in vitro models. It can increase the levels of glutathione, a major intracellular antioxidant, and activate the antioxidant defense system. nih.govnih.gov However, other studies in animal models have reported that ceftriaxone can also induce lipid peroxidation and alter the activities of antioxidant enzymes, suggesting a more complex role in oxidative stress. biomedpharmajournal.org

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of ceftriaxone has been demonstrated in various animal models of infection.

In a mouse model of pneumococcal pneumonia, ceftriaxone was effective against both penicillin-susceptible and penicillin-resistant strains of Streptococcus pneumoniae. nih.gov It showed a marked and prolonged antibacterial effect in the lungs of the infected mice. nih.gov

In a gonorrhea mouse model, ceftriaxone was effective in clearing infections caused by susceptible strains of Neisseria gonorrhoeae. asm.orgnih.govnih.gov These studies have been valuable in establishing pharmacokinetic and pharmacodynamic relationships that can help predict antibiotic efficacy.

Animal models have also been instrumental in evaluating the efficacy of ceftriaxone against other infections. For instance, in a C3H mouse model of Lyme disease, a 5-day course of ceftriaxone was 100% effective in sterilizing tissues infected with Borrelia burgdorferi. asm.org Furthermore, ceftriaxone has been shown to be effective in murine meningitis models caused by Klebsiella pneumoniae or Streptococcus pneumoniae. researchgate.net

Beyond infectious diseases, ceftriaxone has been studied in animal models for its neuroprotective effects in conditions like Huntington's disease, amyotrophic lateral sclerosis (ALS), and visceral pain, often linked to its ability to upregulate the glutamate (B1630785) transporter GLT-1. frontiersin.org

Efficacy in Murine Models of Bacterial Infection (e.g., Genital Tract Infection Models)

Ceftriaxone has demonstrated significant efficacy in murine models of bacterial infection, particularly in the context of genital tract infections caused by Neisseria gonorrhoeae. In an estradiol-treated mouse model, which simulates lower reproductive tract infections in females, ceftriaxone has been instrumental in defining effective treatment parameters. oup.comnih.gov

Pharmacokinetic/pharmacodynamic (PK/PD) analyses in these models have been crucial for understanding the relationship between drug exposure and bacterial clearance. nih.gov Studies have shown a clear dose-response relationship for ceftriaxone against susceptible strains of N. gonorrhoeae. For instance, a single intraperitoneal dose of 5 mg/kg was found to be 100% effective in clearing an infection with the susceptible FA1090 strain, achieving an estimated therapeutic time (the duration the free drug concentration remains above the Minimum Inhibitory Concentration, or fT>MIC) of approximately 24 hours. nih.govasm.org This preclinical data was pivotal in informing updates to treatment guidelines. oup.com

However, single doses of ceftriaxone were found to be ineffective against resistant strains, such as H041. nih.gov Effective clearance of resistant strains in the murine model required fractionated dosing regimens. nih.gov These findings underscore the utility of the murine genital tract infection model for evaluating the efficacy of ceftriaxone against both susceptible and resistant gonococcal infections and for optimizing dosing strategies. nih.govucl.ac.be

Beyond genital tract infections, ceftriaxone has also been evaluated in other murine infection models. In a mouse model of septicemic plague, some studies have reported a lack of efficacy for ceftriaxone. researchgate.net Conversely, in a model of foodborne Vibrio vulnificus septicemia, ceftriaxone monotherapy resulted in a 50% survival rate, which was significantly higher than the control group. nih.gov When combined with doxycycline (B596269) or ciprofloxacin, the survival rate increased to 91% and 100%, respectively. nih.gov In a mouse model of Lyme disease, ceftriaxone monotherapy did not completely eradicate Borrelia burgdorferi, but a combination of doxycycline and ceftriaxone did. frontiersin.org

Interactive Data Table: Efficacy of Ceftriaxone in Murine Infection Models

Infection Model Pathogen Ceftriaxone Regimen Efficacy Outcome Reference
Genital Tract InfectionNeisseria gonorrhoeae (susceptible)Single 5 mg/kg dose100% clearance nih.govasm.org
Genital Tract InfectionNeisseria gonorrhoeae (resistant)Single doseIneffective nih.gov
Genital Tract InfectionNeisseria gonorrhoeae (resistant)Fractionated doses (120 mg/kg TID)90% clearance nih.gov
Septicemic PlagueYersinia pestisNot specifiedNot efficacious researchgate.net
Foodborne SepticemiaVibrio vulnificusMonotherapy50% survival nih.gov
Foodborne SepticemiaVibrio vulnificusCombination with doxycycline91% survival nih.gov
Lyme DiseaseBorrelia burgdorferiMonotherapyIncomplete eradication frontiersin.org
Lyme DiseaseBorrelia burgdorferiCombination with doxycyclineEradication frontiersin.org

Efficacy in Other Animal Models (e.g., Calves)

The efficacy of ceftriaxone has been evaluated in calves for the treatment of various bacterial infections. In crossbred cow calves, ceftriaxone administered intramuscularly demonstrated rapid absorption and extensive distribution. researchgate.netsrce.hr Pharmacokinetic studies in healthy and endometritic cows revealed that the disease state can alter the drug's disposition. ijvm.org.il For instance, the elimination half-life of ceftriaxone was prolonged in endometritic cows compared to healthy animals. ijvm.org.il

In the context of bovine mastitis, ceftriaxone has shown high clinical efficacy. cabidigitallibrary.org In a study of 14 clinical cases of mastitis, treatment with ceftriaxone resulted in complete recovery in 12 cases, yielding a clinical efficacy of 85.7%. cabidigitallibrary.org In vitro sensitivity testing of bacterial isolates from mastitic milk samples revealed high sensitivity to ceftriaxone. cabidigitallibrary.org

Pharmacokinetic parameters of ceftriaxone have been determined in calves. Following a single intramuscular administration, the peak plasma concentration is reached quickly, and the drug is slowly eliminated from the body. researchgate.netsrce.hr The apparent volume of distribution suggests that the drug is well-distributed throughout the body. researchgate.netsrce.hr

Interactive Data Table: Pharmacokinetic Parameters of Ceftriaxone in Calves (Intramuscular Administration)

Parameter Value Reference
Peak Plasma Concentration (Cmax)15.34 ± 2.39 µg/mL researchgate.netsrce.hr
Time to Peak Concentration (Tmax)0.25 hours researchgate.netsrce.hr
Elimination Half-life (t1/2β)5.02 ± 0.51 hours researchgate.netsrce.hr
Apparent Volume of Distribution (Vd(area))1.16 ± 0.15 L/kg researchgate.netsrce.hr
Bioavailability47.0 ± 5.0% researchgate.netsrce.hr

Pharmacodynamic Endpoints in Preclinical Efficacy Studies

In preclinical studies, a key pharmacodynamic (PD) endpoint for ceftriaxone, a time-dependent antibiotic, is the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) of the target pathogen. researchgate.net For cephalosporins, a %fT>MIC of 60-70% is generally associated with optimal bactericidal activity. researchgate.net

In the murine model of gonococcal genital tract infection, the fT>MIC was predictive of in vivo efficacy. nih.govucl.ac.be An fT>MIC of over 20-24 hours was required for efficacy against susceptible strains. nih.gov This relationship was crucial for determining effective dosing regimens, especially for drug-resistant strains. nih.gov

Another pharmacodynamic parameter that has been used is the ratio of the total area under the concentration-time curve to the MIC (AUC/MIC). nih.gov While ceftriaxone's killing action is time-dependent, a significant correlation exists between AUC/MIC and the time to bacterial eradication. nih.gov In a study on experimental pneumococcal meningitis, the time the antibiotic concentration in the cerebrospinal fluid exceeded the MBC (T>MBC) was the most important pharmacodynamic index predicting efficacy. researchgate.net

Mechanistic Investigations of Non-Antibiotic Effects in Cellular and Animal Models

Beyond its antimicrobial activity, ceftriaxone has been shown to exert non-antibiotic effects, particularly neuroprotective actions, in various cellular and animal models. spandidos-publications.comfrontiersin.org A primary mechanism underlying these effects is the upregulation of the glutamate transporter-1 (GLT-1). eneuro.orgplos.orgfrontiersin.org

In animal models of several neurological disorders, including Parkinson's disease, Alzheimer's disease, stroke, and traumatic brain injury, administration of ceftriaxone has been shown to be neuroprotective. spandidos-publications.comfrontiersin.orgsbmu.ac.irnih.gov This neuroprotection is often associated with the upregulation of GLT-1 expression, which enhances glutamate uptake and reduces excitotoxicity. plos.orgnih.gov Studies have shown that ceftriaxone can induce the transcription of the GLT-1 gene by activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. eneuro.orgplos.org

In a rat model of traumatic brain injury, ceftriaxone treatment attenuated brain edema and cognitive deficits, an effect that was correlated with the reversal of TBI-induced downregulation of GLT-1. nih.gov Furthermore, ceftriaxone was found to reduce the autophagy marker protein LC3 II in the hippocampus, suggesting that suppression of neuronal autophagy may be another mechanism of its neuroprotective effect. nih.gov

In cellular models, ceftriaxone has been shown to protect neurons both directly and indirectly. spandidos-publications.com It can directly alleviate MPP+-induced neuronal toxicity and suppress the activation of microglia and astrocytes. spandidos-publications.com Mechanistic studies in these models revealed that ceftriaxone can inhibit the ferroptosis pathway. spandidos-publications.com In vitro studies using J774 macrophages infected with Salmonella Typhimurium showed that pretreatment with ceftriaxone increased the expression of genes encoding for IL-1β and TNF-α, suggesting an immunomodulatory effect. oup.com However, in healthy human volunteers, ceftriaxone was found to impair neutrophil chemotaxis. mdpi.com

It is important to note that while ceftriaxone consistently increases GLT-1 expression in the hippocampus, its effects in other brain regions can be less consistent. frontiersin.org Moreover, increased GLT-1 expression does not always translate to accelerated glutamate uptake. frontiersin.orgfrontiersin.org

Interactive Data Table: Investigated Non-Antibiotic Effects of Ceftriaxone

Model System Observed Effect Proposed Mechanism Reference
Animal models of neurological disordersNeuroprotectionUpregulation of GLT-1, reduction of excitotoxicity spandidos-publications.comfrontiersin.orgsbmu.ac.irnih.gov
Rat model of traumatic brain injuryAttenuation of brain edema and cognitive deficitsUpregulation of GLT-1, suppression of neuronal autophagy nih.gov
Cellular models of Parkinson's diseaseAlleviation of neuronal toxicity, suppression of microglia and astrocyte activationInhibition of the ferroptosis pathway spandidos-publications.com
J774 macrophagesIncreased expression of IL-1β and TNF-α mRNAImmunomodulation oup.com
Healthy human volunteersImpaired neutrophil chemotaxisNot specified mdpi.com
Animal models of addictionAttenuation of drug-seeking behaviorUpregulation of GLT-1 in the nucleus accumbens ufjf.br

Environmental Fate, Ecotoxicity, and Remediation Strategies for Ceftriaxone

Occurrence and Distribution of Ceftriaxone (B1232239) in Aquatic Environments (Wastewater, Surface Water)

As a substance of emerging concern, Ceftriaxone is frequently detected in various water systems. ecotoxbrasil.org.br After administration, a significant portion (33-67%) of Ceftriaxone is excreted unchanged in urine, with the remainder eliminated in feces. roche.comdrugbank.com This leads to its entry into sewage systems, particularly from hospital effluents. ecotoxbrasil.org.brresearchgate.net Consequently, Ceftriaxone has been found in wastewater, surface water, and even some drinking water sources. ecotoxbrasil.org.brrsc.org

One study of a mixed-use watershed found that while Ceftriaxone was the least frequently detected antibiotic in wastewater (present in 1 out of 24 samples), it could reach high concentrations seasonally. mdpi.com For instance, a concentration of 750.5 ng/L was observed in surface water during the spring, a significant increase from the annual average of 12.7 ng/L. mdpi.com The detection of Ceftriaxone in raw surface water, such as the Tigris River in Iraq, indicates that wastewater from healthcare facilities often enters rivers without adequate treatment. researchgate.net A global contaminant fate model estimates that Ceftriaxone is one of the dominant antibiotic contributors to river systems worldwide, posing a significant risk to aquatic ecosystems. dntb.gov.ua

Table 1: Environmental Concentrations of Ceftriaxone

Environment Concentration Location/Study Details Reference
Surface Water 750.5 ng/L (seasonal max) Mixed-use watershed (Spring) mdpi.com
Surface Water 12.7 ng/L (annual average) Mixed-use watershed mdpi.com
Wastewater (Influent) Detected (1 of 24 samples) Mixed-use watershed mdpi.com
Wastewater (Effluent) Not Detected Mixed-use watershed mdpi.com
Predicted Environmental Concentration 6.2706 µg/L Literature Prediction ecotoxbrasil.org.br
Predicted Environmental Concentration 3.339 mg/L Literature Prediction ecotoxbrasil.org.br

**10.2. Environmental Degradation Pathways of Ceftriaxone

The persistence and transformation of Ceftriaxone in the environment are governed by several degradation pathways, including biodegradation, photodegradation, and electrochemical degradation.

Standard OECD tests have shown that Ceftriaxone is not readily or inherently biodegradable. roche.comfass.segene.com In one 28-day study, mineralization was only 13%, with primary degradation reaching about 30%. roche.com Another study using the MITI Test II (OECD No. 302 C) reported 0% degradation over 28 days, confirming it is not inherently biodegradable. gene.comsamsonmt.com

However, more recent simulation studies suggest a more complex picture. A study following the OECD 314B guideline, which simulates conditions in a wastewater treatment plant, observed fast primary degradation. roche.comfass.sejanusinfo.se This process involved the cleavage of the beta-lactam ring, the core structure responsible for its antibiotic activity, effectively inactivating the molecule. roche.comfass.sejanusinfo.se The degradation half-life (DegT50) for this primary degradation was a rapid 0.43 days. fass.sejanusinfo.se While the parent compound is not fully mineralized, its primary antibacterial function is lost during sewage treatment. fass.sejanusinfo.se Furthermore, studies using genetically engineered Pseudomonas putida capable of producing catechol 2,3-dioxygenase have demonstrated significant biodegradation, with one study reporting a 69.53% degradation of Ceftriaxone in soil. researchgate.nettandfonline.com This suggests that while standard tests show low biodegradability, specific microbial processes can effectively break down the compound. tandfonline.com

Photodegradation, or the breakdown of the molecule by light, is a significant pathway for Ceftriaxone's removal from sunlit surface waters. researchgate.net Studies have shown that Ceftriaxone is susceptible to direct photolysis by UVB radiation. rsc.orgrsc.org In the absence of oxygen, Ceftriaxone undergoes unimolecular photodegradation. rsc.orgrsc.org This process is significantly enhanced in the presence of oxygen due to the formation of reactive oxygen species (ROS) like hydroxyl radicals, superoxide (B77818) radical anions, and hydrogen peroxide. rsc.orgrsc.org These ROS are generated through photosensitization involving the triplet excited state of the Ceftriaxone molecule (³CFT*). rsc.orgrsc.org

Advanced Oxidation Processes (AOPs) that utilize UV light can achieve high degradation rates. For example, a UVC/H₂O₂ process was able to completely degrade Ceftriaxone, with 58% mineralization, within 120 minutes. researchgate.net In contrast, UVC light alone only achieved 61% degradation. researchgate.net Heterogeneous photocatalysis using catalysts like Bi₂WO₆ or composites of TiO₂ and ZnO has also proven effective, with some systems achieving complete degradation in minutes under UV light. gychbjb.commdpi.comnih.gov The primary reactive species in these photocatalytic processes are often identified as positive holes (h⁺) and hydroxyl radicals (•OH). mdpi.comnih.gov Importantly, the photoproducts generated are often less toxic and have reduced antimicrobial activity compared to the parent compound. rsc.orgrsc.org

Electrochemical oxidation represents a promising remediation strategy for Ceftriaxone-contaminated water. mdpi.comdoaj.org This method involves the degradation of the antibiotic on the surface of an electrode. The process is influenced by both the direct electrochemical oxidation on the electrode and indirect oxidation by reactive species generated from the electrolyte. mdpi.com

Studies using platinum electrodes have shown that the degradation efficiency depends heavily on the type of electrolyte present. mdpi.comdoaj.org For instance, in the presence of chloride and bromide ions, Ceftriaxone undergoes almost complete electro-transformation within 5 to 10 minutes. mdpi.comdoaj.org In contrast, it is more stable in the presence of fluoride (B91410) ions. mdpi.comdoaj.org The use of specialized anodes, such as N-doped carbon xerogels or flower-like Ni/Mn/MC microspheres, can significantly enhance the electrocatalytic degradation performance. deswater.comnih.govdeswater.com These advanced materials work by providing more active sites for the reaction and promoting the generation of highly reactive radicals like •OH and •O₂⁻, which accelerate the breakdown of the Ceftriaxone molecule. nih.gov One study using a Ni/Mn/MC composite reported 98.2% degradation of Ceftriaxone in 120 minutes. nih.gov

**10.3. Ecotoxicological Assessment of Ceftriaxone and its Metabolites

The presence of Ceftriaxone and its transformation products in aquatic environments can have adverse effects on non-target organisms. rsc.orgresearchgate.netwgcriticalcare.com

Ceftriaxone has been shown to exhibit very high chronic toxicity toward certain aquatic life, particularly cyanobacteria. janusinfo.sejanusinfo.se Studies have identified the cyanobacterium Anabaena flos-aquae as a highly sensitive species, with a 72-hour EC₁₀ (the concentration affecting 10% of the population) for growth rate inhibition recorded at 3.31 µg/L. roche.comjanusinfo.se Other research found that low concentrations of Ceftriaxone (0.006 mg/L to 0.025 mg/L) strongly inhibited the growth of cyanobacteria species like Aphanizomenon gracile and Chrisosporum bergii.

In contrast, the acute toxicity to other aquatic organisms appears to be lower. wgcriticalcare.com For zebrafish (Danio rerio), a standard model organism in ecotoxicology, studies have yielded varied results. One study, following the OECD 236 protocol, found that Ceftriaxone concentrations from 0.05 mg/L to 100 mg/L did not cause lethal or sublethal effects on embryos and larvae. ecotoxbrasil.org.brecotoxbrasil.org.br However, other research has noted toxic effects at high concentrations. ecotoxbrasil.org.brecotoxbrasil.org.brecotoxbrasil.org.br One investigation found that Ceftriaxone and some of its impurities caused liver enlargement and increased fat content in zebrafish larvae at millimolar concentrations. egh.net.cn Another study reported that Ceftriaxone residue (CEFTR) from milk led to developmental toxicity, including reduced body length and DNA damage in zebrafish embryos. fortuneonline.orgfortuneonline.org This highlights the importance of considering not just the parent compound but also its residues and degradation products in ecotoxicological assessments.

Table 2: Ecotoxicity Data for Ceftriaxone

Organism Endpoint Concentration Duration Reference
Anabaena flos-aquae (Cyanobacteria) EC₁₀ (Growth Inhibition) 3.31 µg/L 72 hours roche.comjanusinfo.se
Aphanizomenon gracile (Cyanobacteria) Strong Growth Inhibition 0.006 mg/L -
Chrisosporum bergii (Cyanobacteria) Strong Growth Inhibition 0.025 mg/L -
Daphnia magna (Crustacean) EC₅₀ > 100 mg/L 48 hours wgcriticalcare.com
Danio rerio (Zebrafish) No Lethal/Sublethal Effects 0.05 - 100 mg/L - ecotoxbrasil.org.brecotoxbrasil.org.br
Danio rerio (Zebrafish) Liver Enlargement 1, 2, 5 mmol/L 2 days egh.net.cn
Danio rerio (Zebrafish) Developmental Toxicity / DNA Damage - 24-72 hours fortuneonline.orgfortuneonline.org

Ecotoxicological Assessment of Ceftriaxone and its Metabolites

Predicted Environmental Concentration (PEC) and Predicted No Effect Concentration (PNEC) Determination

The environmental risk of ceftriaxone is assessed by comparing its Predicted Environmental Concentration (PEC) with its Predicted No Effect Concentration (PNEC). The PEC is a calculated estimate of the concentration of a substance in the environment based on its usage and discharge. The PNEC is the concentration below which adverse effects on the environment are not expected.

One environmental risk assessment summary reported a PEC of 0.008 µg/L for ceftriaxone. The same assessment determined a PNEC of 0.331 µg/L. fass.se The resulting PEC/PNEC ratio of 0.023 suggests an insignificant environmental risk. fass.se However, another assessment highlighted that for ceftriaxone, the PEC/PNEC ratio for ecotoxicology is 1.78, indicating a potential risk to the aquatic environment. roche.com This higher ratio was calculated using a PNEC of 0.331 µg/L, derived from the 72-hour EC10 for growth rate inhibition of the cyanobacteria Anabaena flos-aquae, with an assessment factor of 10 applied. roche.com

A study focusing on an intensive care unit in Brazil found that ceftriaxone had one of the highest worst-case PEC estimations among the studied antibiotics. nih.govresearchgate.net This study emphasized that the current usage patterns of ceftriaxone are expected to pose a high aquatic environmental risk. nih.govresearchgate.net Another predictive study in Portugal also indicated a moderate ecotoxicological risk for ceftriaxone. nih.gov

The following table summarizes the PEC and PNEC values for ceftriaxone from various assessments.

Parameter Value (µg/L) Source
Predicted Environmental Concentration (PEC)0.008 fass.se
Predicted No Effect Concentration (PNEC)0.331 fass.seroche.com
PEC/PNEC Ratio0.023 fass.se
PEC/PNEC Ecotoxicology Ratio1.78 roche.com

Derivation of Predicted No Effect Concentration for Antimicrobial Resistance (PNECMIC) in Environmental Contexts

Beyond general ecotoxicity, a specific Predicted No Effect Concentration for the selection of antimicrobial resistance (PNECMIC) is crucial for antibiotics like ceftriaxone. This value is intended to be protective against the promotion of resistance in the environment. amrindustryalliance.org The PNECMIC is often derived from Minimum Inhibitory Concentration (MIC) data. who.int

The AMR Industry Alliance has established PNEC values for many antibiotics, including ceftriaxone. They report a PNEC-Environment (PNEC-ENV) of 0.33 µg/L and a PNEC-MIC of 0.03 µg/L for ceftriaxone. amrindustryalliance.orgamrindustryalliance.org This indicates that the concentration at which resistance selection might be promoted is lower than the concentration expected to cause broader ecotoxicological effects. The lower of these two values is typically used for risk assessment. amrindustryalliance.org

The derivation of PNECMIC often involves using MIC distributions for a wide range of bacterial species and applying an assessment factor to account for uncertainties. who.int The goal is to establish a concentration below which the selection pressure for resistant strains is negligible.

The table below presents the PNEC-ENV and PNEC-MIC values for ceftriaxone.

Parameter Value (µg/L) Source
PNEC-Environment (PNEC-ENV)0.33 amrindustryalliance.orgamrindustryalliance.org
PNEC-Minimum Inhibitory Concentration (PNEC-MIC)0.03 amrindustryalliance.orgamrindustryalliance.org

Advanced Technologies for Ceftriaxone Removal from Wastewater

The presence of ceftriaxone in wastewater necessitates the development of effective removal technologies, as conventional treatment methods are often insufficient. dntb.gov.uaresearchgate.net

Physical Methods (e.g., Adsorption, Membrane Filtration)

Adsorption: This method involves the use of adsorbents to bind and remove ceftriaxone from water. Activated carbon and its composites have shown promise. One study synthesized an activated carbon-based TiO2 nanocomposite that demonstrated a high experimental adsorption capacity of up to 844.8 mg/g for ceftriaxone. researchgate.net Another study utilized graphene oxide (GO) as an adsorbent and achieved a removal efficiency of 95.87% under optimized conditions. frontiersin.org

Membrane Filtration: Technologies like nanofiltration (NF) and reverse osmosis (RO) are effective in removing pharmaceuticals. researchgate.netnih.gov While specific studies on ceftriaxone removal by membrane filtration alone are limited, the combination of these technologies with other processes has proven effective for antibiotic removal in general. researchgate.netnih.govencyclopedia.pub For instance, a combination of UV/ozone and nanofiltration resulted in an 87% removal rate for antibiotics. researchgate.netnih.govencyclopedia.pub

Chemical Oxidation Processes (e.g., UVC, UVC/H2O2, Photocatalysis)

Advanced Oxidation Processes (AOPs) are highly effective in degrading persistent organic pollutants like ceftriaxone.

UVC and UVC/H₂O₂: The use of UVC irradiation alone and in combination with hydrogen peroxide (H₂O₂) has been investigated for ceftriaxone degradation. The UVC/H₂O₂ process is generally more effective than UVC alone. nih.govencyclopedia.pub At a pH of 5 and an H₂O₂ concentration of 10 mg/L, significant degradation of ceftriaxone was observed. nih.govencyclopedia.pub

Photocatalysis: This process utilizes a photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (like UV) to generate reactive oxygen species that degrade pollutants. nih.govencyclopedia.pub Studies have shown that the UV/TiO₂ process is more effective than UV/ZnO for ceftriaxone photodegradation. nih.govencyclopedia.pub In one study, using a TiO₂/MgO nanocatalyst under UV radiation, a removal efficiency of 93.7% was achieved for ceftriaxone at a concentration of 400 mg/L. nih.gov Another study reported that an initial ceftriaxone concentration of 20 mg/L could be effectively removed within 90 minutes using a UV/H₂O₂/catalyst system at pH 4.0. nih.govencyclopedia.pub

The following table summarizes the efficiency of various chemical oxidation processes for ceftriaxone removal.

Process Conditions Removal Efficiency Source
UVC/H₂O₂pH 5, H₂O₂ 10 mg/LHigh Degradation nih.govencyclopedia.pub
UV/TiO₂/MgOCeftriaxone 400 mg/L, 120 min HRT93.7% nih.gov
UV/H₂O₂/CatalystCeftriaxone 20 mg/L, pH 4.0, 90 minEffective Removal nih.govencyclopedia.pub

Biological Treatment Systems (e.g., Microbial Fuel Cells for Degradation)

Microbial Fuel Cells (MFCs) are a promising bio-electrochemical technology that can degrade organic compounds while simultaneously generating electricity. mdpi.com Studies have demonstrated the potential of MFCs for ceftriaxone degradation. nih.goveeer.orgmdpi.com

In one study, a mixture of glucose (1000 mg/L) and ceftriaxone sodium (50 mg/L) used as a substrate in an MFC resulted in a maximum power density of 113 W/m³, which was 495% higher than with glucose alone. sciengine.com This suggests a synergistic effect where ceftriaxone enhances power generation. sciengine.com The degradation efficiency of ceftriaxone in this MFC was 91% within 24 hours, compared to 51% in a control anaerobic reactor. sciengine.com The mechanism involves the transfer of electrons generated from the oxidation of ceftriaxone to the anode, accelerating its degradation. sciengine.com

Future Research Directions and Emerging Areas in Ceftriaxone Sodium Trihydrate Research

Rational Design of Ceftriaxone (B1232239) Analogs for Combating Emerging Resistance

The rise of antibiotic resistance necessitates the development of new strategies to combat multidrug-resistant pathogens. One promising avenue is the rational design of ceftriaxone analogs. By modifying the core structure of ceftriaxone, researchers aim to create new derivatives that can overcome existing resistance mechanisms. nih.gov

A key mechanism of resistance to ceftriaxone involves the production of extended-spectrum β-lactamases (ESBLs) by bacteria. nih.gov These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. roche.com Therefore, a primary focus of analog design is to create molecules that are stable against these enzymes. This can be achieved by introducing chemical groups that sterically hinder the approach of β-lactamases or by altering the electronic properties of the β-lactam ring to make it less susceptible to hydrolysis.

Another approach involves conjugating ceftriaxone with other molecules to enhance its efficacy. For instance, combining ceftriaxone with β-lactamase inhibitors has shown synergistic effects. innovareacademics.in Nanotechnology also offers novel strategies, such as conjugating ceftriaxone to nanoparticles, which can improve drug delivery and overcome resistance. nih.govjmb.or.kr

The following table summarizes some approaches to designing ceftriaxone analogs to combat resistance:

StrategyRationaleExample/Approach
Structural Modification Enhance stability against β-lactamases.Introduction of bulky side chains to block enzyme access.
Conjugation Protect the β-lactam ring or introduce a second mechanism of action.Combination with β-lactamase inhibitors like sulbactam (B1307). innovareacademics.in
Nanoparticle Delivery Improve drug delivery and overcome resistance mechanisms.Conjugation with gold nanoparticles. jmb.or.kr
Schiff Base Derivatives Synthesis of new compounds with enhanced antimicrobial activity.Creating Schiff base derivatives of ceftriaxone. researchgate.net

Exploration of Novel Non-Antibiotic Applications and Mechanisms

Recent research has unveiled surprising "off-target" effects of ceftriaxone, suggesting its potential in non-antibiotic therapeutic areas. These findings open up exciting avenues for drug repositioning.

One of the most promising non-antibiotic applications of ceftriaxone is in the field of neuroprotection. frontiersin.org Studies have shown that ceftriaxone can offer protective effects in various models of neurological disorders, including:

Alzheimer's Disease: Ceftriaxone has been found to reduce amyloid-β burden and neuroinflammation, and improve cognitive function in animal models. researchgate.net

Parkinson's Disease: Research suggests that ceftriaxone can protect dopaminergic neurons, potentially by inhibiting the polymerization of α-synuclein. spandidos-publications.comacs.org

Brain Ischemia: Ceftriaxone has demonstrated the ability to reduce infarct volume and neuronal death in models of stroke. frontiersin.orgmdpi.com

Neuropathic Pain and Drug Dependence: The drug has also shown potential in alleviating withdrawal symptoms from certain drugs of abuse. frontiersin.org

The neuroprotective effects of ceftriaxone are thought to be mediated, at least in part, by its ability to upregulate the expression of glutamate (B1630785) transporters, which helps to reduce glutamate-mediated excitotoxicity. frontiersin.orgmdpi.com

Furthermore, ceftriaxone has exhibited anti-cancer properties. It has been shown to suppress the growth of lung cancer cells by targeting Aurora B kinase, a protein involved in cell division. nih.govoup.commdpi.com Studies have also indicated its potential against MYCN-driven neuroblastoma and retinoblastoma by targeting the RNA helicase DDX3X. researchgate.netnih.gov

Integration of Computational Chemistry and Machine Learning in Ceftriaxone Research

Computational chemistry and machine learning are increasingly being integrated into ceftriaxone research to accelerate discovery and understanding. These powerful tools are being applied in several key areas:

Predicting Antibiotic Resistance: Machine learning models are being developed to predict ceftriaxone resistance in bacteria like Neisseria gonorrhoeae and E. coli based on genomic data. researchgate.netasm.orgnih.govnih.gov These models can identify specific single nucleotide polymorphisms (SNPs) associated with resistance, which could lead to the development of rapid diagnostic tests. researchgate.netasm.org

Understanding Drug-Target Interactions: Molecular modeling techniques, such as molecular dynamics simulations, are used to study the interaction between ceftriaxone and its targets, like penicillin-binding proteins (PBPs). mdpi.com This helps to elucidate the mechanisms of action and resistance at a molecular level.

Investigating Non-Antibiotic Mechanisms: Computational methods are also employed to explore the "off-target" effects of ceftriaxone. For example, in silico models have been used to predict the interaction between ceftriaxone and proteins involved in neurodegeneration, such as the NF-kB signaling pathway. nih.gov

Drug Design and Discovery: Quantum chemical calculations and simulations can help in the rational design of new ceftriaxone analogs with improved properties, such as enhanced stability or novel activities. nih.govcambridge.org

A study on N. gonorrhoeae demonstrated the utility of machine learning in predicting ceftriaxone susceptibility. The random forest classifier model showed high performance in predicting resistance based on genetic mutations. asm.org

Application AreaComputational ToolResearch Focus
Resistance Prediction Machine Learning (e.g., Random Forest)Identifying genetic markers (SNPs) for ceftriaxone resistance. researchgate.netasm.org
Mechanism of Action Molecular Dynamics (MD) SimulationsStudying the acylation process of penicillin-binding proteins. mdpi.com
Neuroprotection Protein-DNA Docking (e.g., HADDOCK)Investigating the interaction of ceftriaxone with the NF-kB pathway. nih.gov
Corrosion Inhibition Quantum Chemical Calculations, Monte Carlo SimulationsEvaluating the potential of ceftriaxone as a corrosion inhibitor. nih.gov

Advancements in Sustainable and Economically Viable Synthesis Methods

The production of cephalosporin (B10832234) antibiotics, including ceftriaxone, has traditionally involved complex chemical syntheses with significant environmental footprints. epa.gov There is a growing emphasis on developing greener and more economically viable manufacturing processes.

Key areas of advancement include:

Biocatalysis: Utilizing enzymes to carry out specific chemical transformations offers a more sustainable alternative to traditional chemical methods. rsc.org Enzymatic processes often occur in aqueous media under mild conditions, reducing the use of hazardous solvents and energy consumption. rsc.org For example, immobilized enzymes are being used for the synthesis of cephalosporin precursors. rsc.orgresearchgate.net

Green Chemistry Principles: The pharmaceutical industry is increasingly adopting green chemistry principles to minimize waste and improve efficiency. nih.gov This includes the use of less toxic solvents, such as dimethyl carbonate, and developing purification methods that avoid chromatography, like crystallization-based processes. epa.govgoogle.com

One notable success in greening cephalosporin production is the development of a new manufacturing process for ceftolozane (B606591) sulfate (B86663), which significantly reduced the process mass index, raw material costs, water usage, and carbon footprint. epa.gov While not specific to ceftriaxone, this demonstrates the potential for applying similar principles to its synthesis.

Development of Comprehensive Environmental Risk Mitigation Strategies and Policies

The widespread use of antibiotics like ceftriaxone has led to their detection in various environmental compartments, including water and soil. nih.gov This raises concerns about the development of antibiotic resistance in the environment and potential ecotoxicological effects. roche.comnih.govjanusinfo.se

Environmental Fate and Risk: Ceftriaxone is excreted from the body and can enter the environment through wastewater. nih.gov While it can degrade in the environment, its presence, even at low concentrations, can pose a risk to aquatic organisms. janusinfo.se The predicted no-effect concentration (PNEC) for ceftriaxone has been established to assess its environmental risk. janusinfo.seresearchgate.netpopulationmedicine.eu Studies have shown that in some cases, the predicted environmental concentration (PEC) can exceed the PNEC, indicating a potential risk. roche.compopulationmedicine.eu

Mitigation Strategies: To address this issue, comprehensive mitigation strategies and policies are needed. These include:

Wastewater Treatment: Developing more effective wastewater treatment technologies to remove antibiotics and antibiotic resistance genes is crucial. nih.govnih.govmdpi.com Advanced oxidation processes (AOPs) and other technologies are being explored for their ability to degrade these compounds. mdpi.com

Source Control: Implementing stricter regulations on the disposal of pharmaceutical waste from hospitals and manufacturing facilities can help reduce the environmental load of antibiotics. nih.govwho.int

Environmental Monitoring: Systematic monitoring of antibiotic concentrations in coastal and other waters is necessary to understand the extent of the problem and the effectiveness of mitigation measures. nih.gov

Policy and Governance: National and international policies are needed to promote the prudent use of antibiotics and to manage their environmental impact. nih.govwho.int

The following table outlines key environmental parameters for ceftriaxone:

ParameterValue/FindingReference
Bioaccumulation Potential Low janusinfo.se
Chronic Toxicity Very high for certain aquatic organisms (e.g., cyanobacteria) janusinfo.se
Environmental Degradation Degrades in the environment, with cleavage of the β-lactam ring janusinfo.se
Predicted No-Effect Concentration (PNEC) 0.331 µg/L (based on cyanobacteria toxicity) janusinfo.se

Q & A

Basic Research Questions

Q. How is the minimum inhibitory concentration (MIC) of ceftriaxone sodium trihydrate determined against bacterial strains in vitro?

  • Methodological Answer : MIC determination typically follows Clinical and Laboratory Standards Institute (CLSI) guidelines. Prepare serial dilutions of this compound in Mueller-Hinton broth (or other suitable media). Inoculate with standardized bacterial suspensions (e.g., 1–5 × 10⁵ CFU/mL). Incubate at 35°C for 16–20 hours. The lowest concentration showing no visible growth is the MIC. Include quality control strains (e.g., E. coli ATCC 25922) to validate results. For anaerobic bacteria, use supplemented Brucella agar and anaerobic chambers .

Q. What experimental considerations ensure reproducibility in this compound solubility studies?

  • Methodological Answer :

  • Solvent Selection : Use phosphate-buffered saline (PBS) or simulated body fluids to mimic physiological conditions.
  • Temperature Control : Maintain consistent temperature (e.g., 37°C for in vivo relevance).
  • Analytical Techniques : Employ UV-Vis spectroscopy (λ = 270 nm for ceftriaxone) or HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) for quantification.
  • Documentation : Report pH, ionic strength, and equilibration time to enable replication .

Q. How can this compound be integrated into cell culture experiments to prevent bacterial contamination?

  • Methodological Answer : Prepare a sterile stock solution (e.g., 10 mg/mL in PBS). Filter-sterilize (0.22 µm pore size) and add to culture media at 1–10 µg/mL final concentration. Validate cytotoxicity using viability assays (e.g., MTT) on target cell lines. Monitor bacterial contamination via Gram staining or PCR for 16S rRNA .

Advanced Research Questions

Q. What molecular mechanisms contribute to bacterial resistance against this compound, and how can they be analyzed?

  • Methodological Answer : Resistance often involves β-lactamase production or altered penicillin-binding proteins (PBPs).

  • β-lactamase Detection : Use nitrocefin hydrolysis assays or PCR for resistance genes (e.g., blaCTX-M, blaTEM).
  • PBP Modifications : Perform SDS-PAGE with Bocillin FL staining to visualize PBP affinity changes.
  • Transcriptomic Analysis : RNA sequencing of resistant vs. susceptible strains under sub-MIC exposure identifies upregulated efflux pumps or stress-response pathways .

Q. How can contradictions in MIC data between studies (e.g., varying values for Staphylococcus aureus) be resolved?

  • Methodological Answer :

  • Standardize Protocols : Adhere to CLSI/EUCAST guidelines for inoculum size and media.
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability or meta-regression to account for covariates (e.g., pH, cation content).
  • Strain Verification : Use whole-genome sequencing to confirm strain identity and resistance gene profiles .

Q. What multi-technique approaches optimize the study of this compound-surfactant interactions?

  • Methodological Answer :

  • Conductivity Measurements : Quantify critical micelle concentration (CMC) shifts in surfactant solutions with ceftriaxone.
  • Spectroscopic Techniques : UV-Vis and fluorescence spectroscopy assess binding constants (e.g., Benesi-Hildebrand method).
  • Calorimetry : Isothermal titration calorimetry (ITC) measures enthalpy changes during interaction.
  • Molecular Dynamics (MD) Simulations : Model hydrophobic/hydrogen-bonding interactions at atomic resolution .

Q. How can formulation stability of this compound be enhanced for long-term storage?

  • Methodological Answer :

  • Lyophilization : Freeze-dry with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
  • pH Optimization : Maintain pH 6.5–7.5 to avoid degradation; monitor via stability-indicating HPLC.
  • Packaging : Use amber vials with nitrogen purging to limit oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Q. What strategies evaluate synergistic effects between this compound and other β-lactams?

  • Methodological Answer :

  • Checkerboard Assay : Test fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy).
  • Time-Kill Curves : Compare bactericidal activity of combinations vs. monotherapy over 24 hours.
  • Mechanistic Studies : Use β-lactamase inhibitors (e.g., clavulanic acid) to distinguish enzyme-mediated resistance from other pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.